3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid
Description
Properties
IUPAC Name |
3-[1-(hydroxymethyl)cyclohexyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCMAJXHRGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Modular Synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid
Topic: Synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid Content Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary & Retrosynthetic Logic
This guide details the synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid , a structural motif often found in GPCR modulators (e.g., CCR5 antagonists) and analgesic pharmacophores. The molecule presents a specific synthetic challenge: the construction of a quaternary carbon center on a cyclohexane ring, coupled with the differentiation of two oxygenated functionalities (an aliphatic primary alcohol and an aromatic carboxylic acid) in a meta relationship.
Retrosynthetic Analysis
The most robust approach disconnects the molecule at the aryl-carboxylic acid bond and the hydroxymethyl side chain.
-
Aryl-Acid Formation: The benzoic acid moiety is best installed late-stage via carbonylation of an aryl halide (bromide) to avoid chemoselectivity issues during the reduction of the aliphatic side chain.
-
Quaternary Center Construction: The sterically congested 1,1-disubstituted cyclohexane is efficiently formed via double alkylation of a benzylic nitrile.
-
Side Chain Differentiation: The aliphatic nitrile serves as a masked alcohol, which can be hydrolyzed and reduced prior to the installation of the aromatic acid.
Strategic Route:
3-Bromophenylacetonitrile
Detailed Synthetic Protocol
Phase 1: Construction of the Quaternary Center
Target Intermediate: 1-(3-Bromophenyl)cyclohexanecarbonitrile
The formation of the quaternary center is the thermodynamic bottleneck. We utilize a phase-transfer catalyzed (PTC) alkylation or a strong base-mediated cyclization. The use of Sodium Hydride (NaH) in DMF/THF is preferred for high conversion, although PTC methods (NaOH/TBAB) are viable for larger scales.
Reagents:
-
3-Bromophenylacetonitrile (1.0 equiv)
-
1,5-Dibromopentane (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil, 2.5 equiv)
-
Solvent: DMF/THF (1:1 mixture)
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Deprotonation: Suspend NaH (washed with hexanes to remove oil) in dry DMF/THF at 0°C. Add 3-bromophenylacetonitrile dropwise. The solution will turn dark (anion formation). Stir for 30 min.
-
Cyclization: Add 1,5-dibromopentane dropwise via syringe pump over 45 minutes to control the exotherm. The slow addition minimizes intermolecular polymerization.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by the non-polar product ( ). -
Workup: Quench carefully with sat.
at 0°C. Extract with (3x). Wash combined organics with water and brine to remove DMF. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (0-5% EtOAc in Hexanes) to yield a white solid.
Phase 2: Functional Group Transformation (Nitrile to Alcohol)
Target Intermediate: (1-(3-Bromophenyl)cyclohexyl)methanol
Direct reduction of the nitrile to the alcohol is possible but often requires harsh conditions that might affect the aryl bromide. A two-step sequence (Hydrolysis
Step 2A: Hydrolysis
-
Reflux the nitrile in 50%
/ Glacial Acetic Acid (1:1) for 48 hours. -
Pour onto ice. The carboxylic acid intermediate, 1-(3-bromophenyl)cyclohexanecarboxylic acid , will precipitate. Filter and dry.[1][2][3][4]
Step 2B: Chemoselective Reduction
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF under
. -
Cool to 0°C. Add
complex (1M, 3.0 equiv) dropwise.-
Note: Borane reduces aliphatic carboxylic acids faster than aryl bromides or aromatic esters.
-
-
Stir at RT for 12 hours.
-
Quench: Carefully add MeOH until gas evolution ceases. Concentrate to remove trimethyl borate.
-
Result: The crude product is the primary alcohol.
Phase 3: Protection and Aryl Carboxylation
Target Intermediate: 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid
To install the benzoic acid without interfering with the free alcohol, we protect the alcohol as a silyl ether.
Step 3A: Silyl Protection
-
Treat the alcohol with TBDMSCl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at RT for 2 hours.
-
Standard aqueous workup yields tert-butyl((1-(3-bromophenyl)cyclohexyl)methoxy)dimethylsilane .
Step 3B: Lithiation and Carboxylation (The Critical Step)
-
Cryogenic Setup: Dissolve the protected aryl bromide in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Exchange: Add n-Butyllithium (1.6M in hexanes, 1.1 equiv) dropwise. Stir for 30 min at -78°C.
-
Mechanistic Insight: The Lithium-Halogen exchange generates the aryl lithium species. The bulky TBDMS group prevents coordination or interference.
-
-
Electrophile Trapping: Bubble excess dry
gas (passed through a drying tube) into the solution for 20 minutes. The solution will become a thick slurry (lithium carboxylate). -
Quench: Allow to warm to RT and quench with 1M HCl.
-
Deprotection (One-pot potential): The acidic workup often cleaves the TBDMS group. If not, treat the crude residue with TBAF (1M in THF) or stir in 3M HCl/MeOH for 2 hours.
-
Final Isolation: Adjust pH to ~3-4. Extract with EtOAc. The product, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid , is isolated as a white solid after recrystallization from EtOAc/Hexanes.
Data Summary & Process Parameters
Reagent Stoichiometry & Conditions
| Step | Transformation | Reagents | Temp | Typical Yield | Critical Parameter |
| 1 | Cycloalkylation | NaH (2.5 eq), 1,5-dibromopentane (1.1 eq) | 0°C | 85-90% | Anhydrous conditions; Slow addition of alkyl halide. |
| 2 | Hydrolysis | 110°C (Reflux) | 95% | Extended time required for sterically hindered nitrile. | |
| 3 | Reduction | 0°C | 88% | Quench carefully to remove borates. | |
| 4 | Carboxylation | n-BuLi (1.1 eq), | -78°C | 75-80% | Temperature control to prevent benzyne formation.[5][6] |
Safety & Hazard Analysis
-
Sodium Hydride: Pyrophoric. Wash oil with hexane only under inert atmosphere.
-
n-Butyllithium: Extremely pyrophoric. Use sure-seal techniques and canulas.
-
Borane-THF: Reacts violently with water/alcohols releasing hydrogen gas.
Visualizing the Pathway
The following diagram illustrates the reaction workflow and the decision logic for the synthetic route.
Caption: Step-wise synthetic workflow from benzylic nitrile to the final hydroxy-benzoic acid target.
Mechanistic Insight: The Quaternary Center
The formation of the quaternary center (Step 1) is the most challenging steric operation. The high acidity of the benzylic protons (
Why this route? Alternative routes involving the Friedel-Crafts alkylation of benzene with cyclohexanone derivatives often lead to rearrangement or poly-alkylation. The "Nitrile-Anion" approach guarantees regioselectivity (meta-bromo is preserved) and exclusively forms the 1,1-disubstituted cyclohexane.
References
-
Synthesis of 1-arylcyclohexanecarbonitriles
-
Source: Sigma-Aldrich Product Data for 1-(3-Bromophenyl)cyclopropanecarbonitrile (Analogous chemistry).
-
URL:
-
-
Selective Reduction of Carboxylic Acids
- Title: Selective Reduction of Carboxylic Acids to Aldehydes/Alcohols C
- Source: ResearchG
-
URL:
-
Lithium-Halogen Exchange Protocols
-
General Cyclohexane Scaffold Synthesis
-
Title: Process for preparing a cyclohexanecarbonitrile derivative (Grignard/Alkylation methods).[7]
- Source: Google P
-
URL:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101357886B - 3-hydroxy benzoate preparation method - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]
Deconvoluting the Therapeutic Landscape of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid: A Strategic Approach to Target Identification and Validation
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive, strategy-driven guide for the identification and validation of potential therapeutic targets for the novel chemical entity, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid. As no public data currently exists detailing the biological activity of this specific compound, this guide is structured as a complete workflow, from initial computational predictions to rigorous experimental validation, empowering research teams to systematically uncover its therapeutic potential.
Introduction: Structuring the Inquiry for a Novel Compound
The compound 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid presents a unique chemical architecture combining three key functional moieties: a benzoic acid group, a saturated cyclohexyl ring, and a primary alcohol (hydroxymethyl group). While the specific pharmacology of this combination is unknown, its constituent parts are common in known bioactive molecules. Benzoic acid derivatives, for example, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.
This structural context provides a logical, albeit broad, starting point. However, to move from structural analogy to actionable therapeutic hypotheses, a systematic and multi-faceted approach is required. This guide outlines a robust, three-phase workflow designed to first generate a high-quality list of potential protein targets, then confirm direct molecular engagement, and finally, validate the functional relevance of these interactions in a therapeutic context.
Phase 1: In Silico Target Prediction and Hypothesis Generation
The primary objective of the initial phase is to leverage computational methodologies to generate a tractable list of potential protein targets, a process often referred to as "target fishing" or "target deconvolution".[1] These in silico techniques are cost-effective and rapid, providing the foundational hypotheses that will guide subsequent experimental work.
Methodology: A Dual-Pronged Computational Approach
A robust in silico strategy should not rely on a single method but rather integrate orthogonal approaches to build confidence through consensus. The two primary pillars are ligand-based and structure-based methods.
-
Ligand-Based Target Prediction: This approach operates on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[2]
-
2D/3D Similarity Searching: The 2D structure (fingerprints) and 3D conformation of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid are compared against extensive databases of known bioactive compounds (e.g., ChEMBL, PubChem). Targets associated with the highest-scoring structural analogs are identified as potential candidates.
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. The query compound is then screened against a library of pharmacophore models to identify potential targets.
-
-
Structure-Based Target Prediction (Reverse Docking): In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking screens a single compound against a large library of 3D protein structures.[2] The compound is computationally "placed" into the binding sites of thousands of proteins, and a scoring function estimates the binding affinity. Proteins for which the compound receives a high-affinity score are prioritized as potential targets.
Data Presentation: Summarizing Computational Hypotheses
The output from this phase is a prioritized list of candidate protein targets. This data should be consolidated into a clear table to facilitate review and planning for the next phase.
| Target ID (UniProt) | Target Name | Prediction Method | Confidence Score | Rationale / Known Ligand Analogs |
| P08581 | MET | Reverse Docking | -9.8 kcal/mol | High predicted binding affinity. |
| P27361 | ABL1 | Similarity Search | Tanimoto: 0.85 | Structurally similar to known kinase inhibitors. |
| Q9Y243 | HDAC6 | Pharmacophore | Fit Score: 0.92 | Matches key features of hydroxamate inhibitors. |
| P04035 | COX-2 | Reverse Docking | -8.5 kcal/mol | Benzoic acid is a common scaffold in NSAIDs. |
| P35354 | FAAH | Similarity Search | Tanimoto: 0.82 | Shares features with fatty acid amide hydrolase inhibitors. |
Phase 2: Unbiased Experimental Target Identification
While computational methods provide valuable hypotheses, they require experimental validation. Chemical proteomics offers powerful, unbiased approaches to identify direct protein interactors of a small molecule within a complex biological system, such as a cell lysate or even in live cells.[3][4]
Methodology: Affinity-Based Proteomics
The most direct strategy is affinity-based protein profiling. This involves synthesizing a chemical probe derivative of the parent compound that enables the "capture" of its binding partners, which are then identified using high-resolution mass spectrometry.
-
Probe Synthesis: A derivative of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid is synthesized. This "probe" molecule incorporates two key features:
-
An enrichment handle (e.g., Biotin) for subsequent purification.
-
A photo-activatable crosslinker (e.g., diazirine) which, upon UV light exposure, forms a covalent bond with any closely interacting proteins, providing a permanent link.[5]
-
-
Incubation & Crosslinking: The probe is incubated with a relevant biological sample (e.g., lysate from a cancer cell line). A parallel control experiment includes the original, unmodified compound in excess to outcompete the probe for specific binding sites. This competition is crucial for distinguishing true targets from non-specific interactors. The mixture is then exposed to UV light to induce covalent crosslinking.
-
Enrichment & Digestion: Biotinylated proteins (and their crosslinked partners) are captured using streptavidin-coated beads. Non-specifically bound proteins are washed away. The captured proteins are then digested into smaller peptides directly on the beads.
-
Mass Spectrometry & Data Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly more abundant in the probe-only sample compared to the competition control sample are identified as high-confidence binding partners.
Experimental Protocol: Affinity Pulldown from Cell Lysate
-
Cell Culture & Lysis: Culture a relevant human cell line (e.g., HeLa, HEK293T) to ~80-90% confluency. Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Incubation: Aliquot 1 mg of total protein for each condition.
-
Sample: Add the chemical probe to a final concentration of 1 µM.
-
Control: Add the parent compound to a final concentration of 100 µM, followed by the chemical probe to a final concentration of 1 µM.
-
Incubate all samples for 1 hour at 4°C with gentle rotation.
-
-
UV Crosslinking: Transfer samples to a 24-well plate on ice and irradiate with 365 nm UV light for 15 minutes.
-
Streptavidin Enrichment: Add pre-washed high-capacity streptavidin agarose beads to each sample and incubate for 2 hours at 4°C to capture biotinylated proteins.
-
Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins. Perform a final wash with ammonium bicarbonate buffer.
-
On-Bead Digestion: Resuspend the beads in ammonium bicarbonate buffer, add DTT to reduce disulfide bonds, followed by iodoacetamide to alkylate cysteines. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Sample Preparation for MS: Collect the supernatant containing the peptides. Acidify with formic acid and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant). Perform label-free quantification and statistical analysis to identify proteins significantly enriched in the sample condition relative to the competition control.
Phase 3: Target Validation and Functional Characterization
Identifying a protein that binds to the compound is a critical step, but it does not prove a functional consequence. The final phase, target validation, employs a suite of focused assays to confirm a direct, functional interaction and link it to a cellular phenotype.[6][7][8]
Methodology: A Hierarchical Validation Cascade
Validation should proceed from direct biophysical confirmation to functional cellular assays.
-
Biophysical Confirmation of Direct Binding: These methods use purified recombinant target protein to unequivocally confirm a direct interaction and quantify its parameters.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (association rate, kon) and dissociation rate (koff), from which the binding affinity (dissociation constant, KD) is calculated.[9][10][11]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][14][15]
-
-
Biochemical Functional Assays: These assays determine if the binding event modulates the target's biological activity in a cell-free system.[16][17][18]
-
Enzyme Assays: If the target is an enzyme (e.g., a kinase or protease), its activity is measured in the presence of increasing concentrations of the compound to determine an IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration).
-
Receptor Binding Assays: For receptor targets, competitive binding assays with a known radiolabeled or fluorescent ligand are used to determine the compound's ability to displace the known ligand.
-
-
Cell-Based Functional Assays: These assays bridge the gap between molecular interaction and cellular effect, confirming that the compound can access its target in a living cell and elicit a functional response.[19][20][21]
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds and stabilizes its target inside intact cells.[22]
-
Pathway Modulation/Phenotypic Assays: Assays are chosen based on the target's known function. For example, if the target is involved in cell proliferation (e.g., ABL1), a cell viability assay (e.g., CellTiter-Glo®) would be used to measure the compound's effect on cancer cell growth.
-
Genetic Validation: To confirm that the compound's cellular effect is mediated through the identified target, the target gene is knocked down or knocked out using siRNA or CRISPR/Cas9.[8][23] If the cells lacking the target become resistant to the compound, it provides strong evidence for an on-target mechanism of action.
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Select a sensor chip appropriate for immobilizing the purified recombinant target protein (e.g., a CM5 chip for amine coupling).
-
Target Immobilization: Covalently couple the purified target protein to the sensor chip surface according to the manufacturer's protocol to achieve a desired density. A reference channel should be prepared in parallel (activated and blocked without protein) to subtract non-specific binding.
-
Compound Preparation: Prepare a dilution series of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 to 100 times the expected KD. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Analysis: Inject the compound dilutions sequentially over both the target and reference channels at a constant flow rate.
-
Data Collection: Monitor the change in response units (RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).
-
Data Processing: Subtract the reference channel signal from the target channel signal for each injection. Align and subtract the zero-concentration (buffer) injection to correct for drift.
-
Kinetic Modeling: Fit the processed sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants kon, koff, and the dissociation constant KD (koff/kon).
Data Presentation: Summarizing Validation Data
Consolidate all validation data into a final summary table. This provides a clear, multi-parametric view of the compound's interaction with its validated target.
| Target | Biophysical Affinity (KD) | Biochemical Potency (IC₅₀) | Cellular Target Engagement (EC₅₀) | Cellular Functional Potency (EC₅₀) |
| ABL1 | SPR: 250 nM | Kinase Assay: 450 nM | NanoBRET: 700 nM | Cell Viability (K562): 950 nM |
| HDAC6 | ITC: 1.2 µM | Deacetylase Assay: 2.5 µM | CETSA: 5.1 µM | Tubulin Acetylation: 6.8 µM |
Conclusion and Future Directions
This guide presents a rigorous, phase-gated strategy for the systematic identification and validation of therapeutic targets for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid. By integrating computational prediction with unbiased chemical proteomics and a cascade of specific validation assays, this workflow is designed to de-risk and accelerate the early stages of drug discovery. Successful execution of this strategy will transform an uncharacterized molecule into a tool compound with a well-defined mechanism of action, paving the way for lead optimization, preclinical development, and ultimately, potential clinical application.
References
A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. infinixbio.com [infinixbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 17. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 18. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 21. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 22. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 23. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid, a molecule with potential significance in medicinal chemistry and materials science. Due to its novelty, this document integrates established chemical principles with predictive methodologies to outline its core characteristics, a plausible synthetic route, and its prospective applications for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
3-(1-(hydroxymethyl)cyclohexyl)benzoic acid is an aromatic carboxylic acid distinguished by a cyclohexyl substituent at the meta-position of the benzoic acid ring. A key feature of this molecule is the presence of a hydroxymethyl group attached to the same carbon of the cyclohexyl ring that is bonded to the phenyl ring. This unique arrangement of a rigid aromatic core, a non-planar cycloaliphatic linker, and a polar hydroxyl functional group suggests a distinct three-dimensional profile that could influence its interaction with biological targets and its material properties.
The IUPAC name, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid, precisely defines its structure. Based on this, the following chemical identifiers have been generated:
-
Molecular Formula: C₁₄H₁₈O₃
-
SMILES: O=C(O)c1cccc(c1)C1(CCCCC1)CO
-
InChI: InChI=1S/C14H18O3/c15-10-14(5-1-2-6-14)12-8-7-9-13(11-12)16-17/h7-9,11,15H,1-6,10H2,(H,16,17)
-
InChIKey: URYFGSXQJJDHQP-UHFFFAOYSA-N
Caption: 2D Chemical Structure of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.
Predicted Physicochemical Properties
In the absence of experimental data, the physicochemical properties of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid have been predicted based on its structure and by comparison with analogous compounds. These properties are crucial for anticipating its behavior in various experimental settings, including solubility, membrane permeability, and formulation characteristics.
| Property | Predicted Value | Basis for Prediction |
| Molecular Weight | 250.32 g/mol | Calculated from the molecular formula C₁₄H₁₈O₃. |
| logP | 2.8 - 3.5 | Estimated based on the contributions of the benzoic acid, cyclohexyl, and hydroxymethyl groups. The cyclohexyl group significantly increases lipophilicity compared to a simple benzoic acid. |
| pKa | 4.0 - 4.5 | The carboxylic acid pKa is expected to be similar to that of other 3-substituted benzoic acids, slightly influenced by the non-polar cyclohexyl group. |
| Aqueous Solubility | Low to moderate | The presence of the carboxylic acid and hydroxyl groups enhances water solubility through hydrogen bonding, but the large hydrophobic cyclohexyl and phenyl moieties are expected to limit overall solubility, particularly at acidic pH. |
| Hydrogen Bond Donors | 2 | From the carboxylic acid and hydroxyl groups. |
| Hydrogen Bond Acceptors | 3 | From the carbonyl oxygen and the two hydroxyl oxygens. |
| Rotatable Bonds | 3 | Indicating a degree of conformational flexibility. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid can be envisioned through a multi-step pathway, leveraging well-established organic reactions. A convergent approach utilizing a Suzuki-Miyaura cross-coupling reaction is proposed as a key step.
Methodological & Application
using 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid as a building block in organic synthesis
Application Note: Strategic Utilization of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic Acid in Drug Design
Executive Summary
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is a specialized bifunctional building block designed for high-value medicinal chemistry applications. It features a benzoic acid moiety meta-substituted with a gem-disubstituted cyclohexane ring bearing a primary alcohol.
This scaffold offers three distinct advantages in drug discovery:
-
Conformational Restriction: The gem-disubstituted cyclohexane creates a high energy barrier to rotation, locking the exit vectors of the substituents (the "Thorpe-Ingold" or "Gem-Dimethyl" effect analog).
-
Metabolic Stability: The quaternary carbon at the benzylic position eliminates the potential for benzylic oxidation, a common metabolic liability in drug candidates.
-
Orthogonal Functionalization: The presence of a carboxylic acid and a sterically hindered primary alcohol allows for selective, sequential functionalization, making it an ideal linker or fragment core.
Structural Analysis & Reactivity Profile
The molecule consists of a benzene ring and a cyclohexane ring connected at a quaternary center. The steric environment around the primary alcohol is "neopentyl-like," meaning it is attached to a carbon with no hydrogens.
| Feature | Chemical Consequence | Experimental Insight |
| Quaternary Center (C1') | High steric bulk; Restricted rotation. | Enhances metabolic stability by blocking benzylic oxidation. |
| Benzoic Acid (C1) | Standard electrophilic trap (Amide coupling). | Reacts readily with amines using standard coupling agents (HATU, EDC). |
| Primary Alcohol (-CH₂OH) | Nucleophilic; Neopentyl-like steric hindrance. | Sluggish reactivity. Requires stronger conditions or unhindered electrophiles for functionalization. |
| Meta-Substitution | Non-linear vector geometry. | Provides a "kinked" linker geometry, often superior for inducing protein-ligand fit compared to para-analogs. |
Reactivity Map (DOT Visualization)
Figure 1: Reactivity profile of the scaffold. The carboxylic acid is the primary vector for library synthesis, while the hindered alcohol serves as a secondary modification point.
Synthesis of the Building Block
While often commercially available, in-house synthesis may be required for scale-up or analog generation. The most robust route avoids the difficult coupling of a quaternary center by constructing the cyclohexane ring first.
Protocol: De Novo Synthesis from 3-Bromophenylacetonitrile
-
Cycloalkylation:
-
Reagents: 3-Bromophenylacetonitrile, 1,5-dibromopentane, NaH (2.5 eq), DMSO/THF.
-
Mechanism: Double alkylation of the benzylic carbon.
-
Product: 1-(3-Bromophenyl)cyclohexanecarbonitrile.
-
Note: Control temperature (<60°C) to prevent polymerization of the dibromide.
-
-
Hydrolysis & Reduction:
-
Step A (Hydrolysis): KOH, Ethylene glycol, 160°C. Converts nitrile to acid.
-
Step B (Reduction): Borane-THF (BH₃·THF) or LiAlH₄. Reduces acid to [1-(3-Bromophenyl)cyclohexyl]methanol .
-
Why this order? Reducing the nitrile directly often yields the amine. Hydrolysis first ensures clean alcohol formation.
-
-
Carboxylation (The Critical Step):
-
Reagents: n-Butyllithium (2.2 eq), Dry CO₂, THF, -78°C.
-
Protocol:
-
Dissolve the bromo-alcohol in anhydrous THF.
-
Cool to -78°C.
-
Add n-BuLi dropwise. First equivalent deprotonates the alcohol (alkoxide formation); second equivalent performs Lithium-Halogen exchange on the ring.
-
Stir for 30 min.
-
Bubble dry CO₂ gas into the solution.
-
Quench with dilute HCl.
-
-
Yield: Typically 60-75%.
-
Application Protocols
Protocol A: Library Synthesis via Amide Coupling
Objective: To attach diverse amines to the benzoic acid moiety while leaving the alcohol free.
Context: The steric bulk of the cyclohexyl group at the meta-position does not significantly hinder the carboxylic acid reactivity, as the acid is on the aromatic ring, separated by sp² carbons. Standard coupling conditions apply.
Materials:
-
Scaffold: 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (1.0 eq)
-
Amine: Diverse R-NH₂ (1.2 eq)
-
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF or DCM
Step-by-Step:
-
Dissolution: Dissolve the scaffold and DIPEA in DMF (0.1 M concentration).
-
Activation: Add HATU at 0°C. Stir for 15 minutes. Visual check: Solution often turns yellow.
-
Addition: Add the amine.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃.
-
Purification: The free alcohol allows for easy separation from non-polar impurities, but if the product is too polar, use Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Expert Tip: If the amine is unreactive, switch to T3P (Propylphosphonic anhydride) . T3P is highly selective for amidation and minimizes side reactions with the free alcohol (esterification is negligible without DMAP).
Protocol B: Oxidation to Aldehyde (Scaffold Diversification)
Objective: To convert the "neopentyl" alcohol into an aldehyde for reductive amination or Wittig reactions.
Context: Neopentyl alcohols are sterically crowded. Mild oxidants like MnO₂ often fail. Dess-Martin Periodinane (DMP) is the reagent of choice due to its specific mechanism that tolerates steric bulk better than Swern conditions in some cases, and avoids the stench of sulfides.
Materials:
-
Substrate: Amide derivative (from Protocol A) or protected ester.
-
Reagent: Dess-Martin Periodinane (1.5 eq).
-
Solvent: DCM (anhydrous).
-
Buffer: NaHCO₃ (solid, 5 eq) - Critical to prevent acid-catalyzed side reactions.
Step-by-Step:
-
Suspend substrate and solid NaHCO₃ in DCM.
-
Add DMP portion-wise at 0°C.
-
Warm to RT and monitor by TLC/LCMS.
-
Quench (Critical): Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).
-
Extract with DCM.
Case Study & Biological Context
The utility of gem-disubstituted cyclohexanes is well-documented in the optimization of CCR5 antagonists and Gamma-Secretase Inhibitors .
-
Case Study: In the development of CCR5 antagonists, researchers utilized spiro-diketopiperazine scaffolds containing cyclohexyl spacers. The introduction of gem-disubstitution (specifically hydroxymethyl groups) improved oral bioavailability by lowering logP while maintaining the rigid spacing required for receptor binding [1].
-
Mechanism: The "Gem-Dimethyl Effect" (Thorpe-Ingold Effect) pre-organizes the molecule into a reactive or bioactive conformation. By forcing the bulky cyclohexyl group and the hydroxymethyl group to adopt specific equatorial/axial orientations, the entropic penalty of binding to a protein target is reduced [2].
Workflow: Diversity-Oriented Synthesis (DOS)
Figure 2: Strategic workflow for utilizing the scaffold in diversity-oriented synthesis.
References
-
Nishizawa, R., et al. (2011).[1] Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.[1] Bioorganic & Medicinal Chemistry, 19(13), 4028-4042.[1] Link
-
Jelley, R. A., et al. (2006).[2] 3-Substituted gem-cyclohexane sulfone based gamma-secretase inhibitors for Alzheimer's disease: conformational analysis and biological activity. Bioorganic & Medicinal Chemistry Letters, 16(14), 3839-3842.[2] Link
- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituted Effect: A Review. Chemical Reviews, 105(5), 1735-1766. (General reference for Thorpe-Ingold effect principles).
Sources
- 1. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Substituted gem-cyclohexane sulfone based gamma-secretase inhibitors for Alzheimer's disease: conformational analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-(1-(hydroxymethyl)cyclohexyl)benzoic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the investigation of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid as a potential novel enzyme inhibitor. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs—a benzoic acid core and a hydroxymethyl-substituted cyclohexyl group—suggest a strong potential for interaction with various enzyme classes. This guide synthesizes information from related benzoic acid and cyclohexyl-containing inhibitors to propose potential enzyme targets, a plausible synthetic route, and detailed protocols for evaluating its inhibitory activity. The methodologies are designed to be self-validating, with explanations for the experimental choices grounded in established biochemical principles.
Introduction: Rationale for Investigation
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. The compound 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid presents an intriguing scaffold for several reasons:
-
Benzoic Acid Moiety: Benzoic acid and its derivatives are known to inhibit a wide range of enzymes, including acetylcholinesterase, carbonic anhydrases, and influenza neuraminidase.[1][2][3] The carboxylate group can act as a key interacting moiety within an enzyme's active site.
-
Cyclohexyl Group: The bulky and lipophilic cyclohexyl group is a common feature in many drugs and enzyme inhibitors.[4] It can effectively occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity and selectivity.[5][6] Its three-dimensional nature offers more contact points compared to a flat phenyl group.[4]
-
Structural Analogy to Gabapentin: The core structure bears some resemblance to gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), a widely used anticonvulsant and analgesic.[7][8] While gabapentin's primary mechanism is not direct enzyme inhibition, its interaction with the α2δ-1 subunit of voltage-gated calcium channels highlights the potential for cyclohexyl-containing compounds to modulate the activity of neuronal proteins.[7][9][10]
-
Hydroxymethyl Group: The presence of a hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can significantly influence the molecule's interaction with enzyme active sites and its pharmacokinetic properties.
Given these structural features, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid is a promising candidate for investigation as an inhibitor of enzymes involved in neurological disorders, inflammatory processes, or infectious diseases.
Proposed Synthesis Pathway
A plausible synthetic route for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid can be envisioned starting from commercially available materials, leveraging well-established organic reactions.
Caption: Proposed synthetic workflow for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.
Protocol 2.1: Synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid
Materials:
-
3-Bromobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Lithium Hydroxide (LiOH)
-
Lithium Aluminum Hydride (LiAlH₄) or other suitable reducing agent
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification: Reflux 3-bromobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 3-bromobenzoate. Purify by extraction and distillation.
-
Grignard Reaction: Prepare a Grignard reagent from methyl 3-bromobenzoate and magnesium turnings in anhydrous THF. Add cyclohexanone dropwise at 0°C to the Grignard reagent. After the reaction is complete, quench with saturated ammonium chloride solution. Extract the product, methyl 3-(1-hydroxycyclohexyl)benzoate, with diethyl ether.
-
Hydrolysis: Dissolve the product from the previous step in a mixture of THF and water. Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with HCl and extract the product, 3-(1-hydroxycyclohexyl)benzoic acid.
-
Reduction: The final reduction of the carboxylic acid to the primary alcohol can be challenging. A potential route is to re-esterify the product from step 3 and then reduce the ester with a suitable reducing agent like LiAlH₄ in anhydrous THF. Careful workup is required to isolate the final product, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.
-
Purification: Purify the final compound using silica gel column chromatography. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothesized Enzyme Targets and Inhibitory Assays
Based on the structural characteristics and literature on related compounds, we propose the following enzyme classes as potential targets for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.
Acetylcholinesterase (AChE)
Rationale: Benzoic acid derivatives have been identified as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[1][3][11] The cyclohexyl group could potentially interact with the hydrophobic gorge of the enzyme's active site.
Protocol 3.1.1: In Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE by the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Add the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATCI to each well.
-
Measure the absorbance at 412 nm at multiple time points.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the in vitro AChE inhibition assay.
Cyclooxygenase (COX) Enzymes
Rationale: As a benzoic acid derivative, the test compound shares a core structural feature with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The cyclohexyl group could enhance binding to the hydrophobic channel of the COX active site.
Protocol 3.2.1: COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2
-
Heme
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound
-
Celecoxib (positive control for COX-2), Ibuprofen (non-selective control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of all reagents.
-
In a 96-well black plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), Heme, and the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
Add the fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity (excitation/emission ~530-540 nm / ~585-595 nm) over time.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Data Analysis and Interpretation
For each enzyme assay, the primary endpoint will be the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description |
| IC₅₀ | The concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. |
| Selectivity Index (SI) | For COX enzymes, this is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. |
Further studies, such as enzyme kinetics (e.g., Lineweaver-Burk plots), can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Concluding Remarks
The exploration of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid as an enzyme inhibitor represents a promising avenue for the discovery of novel therapeutic agents. Its unique combination of a benzoic acid scaffold and a substituted cyclohexyl ring warrants a thorough investigation into its biological activities. The protocols and rationale provided in this document offer a foundational framework for researchers to synthesize this compound and evaluate its inhibitory potential against rationally selected enzyme targets. Further structure-activity relationship (SAR) studies, guided by the initial findings, could lead to the development of more potent and selective inhibitors with therapeutic potential.
References
- BenchChem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
- Singh, S., et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
- BenchChem. The Role of Boc-cyclohexyl-D-Ala-OH in the Advancement of Enzyme Inhibitor Synthesis.
- Wikipedia. Gabapentin.
- Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique.
- Li, Y., et al. (2015).
- Medtoday. (2024).
- Deranged Physiology. Gabapentin.
- DEA Diversion Control Division. GABAPENTIN (Trade Name: Neurontin®).
- Liu, W., et al. (2022).
- Montchamp, J. L., et al. (1997). Cyclohexenyl and Cyclohexylidene Inhibitors of 3-Dehydroquinate Synthase: Active Site Interactions Relevant to Enzyme Mechanism and Inhibitor Design. Journal of the American Chemical Society.
- Taslimi, P., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie.
- Gomez, G. A., et al. (2006). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Science.
- Google Patents. (2021). Substituted cyclohexyl compounds as nop inhibitors.
- Ishikawa, M., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters.
- PharmaBlock. Cyclohexanes in Drug Discovery.
- BenchChem.
- SciSpace.
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
- Gangan, V. (2019). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
- Gorniak, I., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies.
- RSIS International. p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS.
- Organic Syntheses Procedure. 3,5-dihydroxybenzoic acid.
- BenchChem.
- BenchChem. Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.
- Nishida, I., et al. (2020). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLOS One.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 3-(1-(hydroxymethyl)cyclohexyl)benzoic Acid Derivatives as Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, addressing a multitude of diseases ranging from cancer to metabolic disorders.[1][2] The 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid scaffold represents a promising, yet underexplored, chemical space for the identification of new therapeutic agents. High-Throughput Screening (HTS) provides the necessary efficiency and scale to rapidly evaluate large libraries of such derivatives against specific biological targets, accelerating the identification of promising "hit" compounds.[3][4][5][6]
This document provides a comprehensive guide to developing and executing a robust, fluorescence-based HTS campaign to identify inhibitors of a hypothetical enzyme, "Novel Target Enzyme X" (NTE-X), from a library of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid derivatives. The principles and protocols described herein are broadly applicable to a wide range of biochemical assays and serve as a model for best practices in early-stage drug discovery.[7][8]
Assay Principle: Fluorescence-Based Enzyme Inhibition
The screening assay is designed as a homogenous, fluorescence intensity-based biochemical assay.[9][10][11] This format is highly amenable to HTS due to its sensitivity, simplicity, and minimal liquid handling steps.[6][10]
The core principle is as follows:
-
Enzymatic Reaction: The target enzyme, NTE-X, catalyzes the conversion of a non-fluorescent substrate into a highly fluorescent product.
-
Inhibition Measurement: In the presence of an effective inhibitor from the compound library, the activity of NTE-X is blocked or reduced.
-
Signal Readout: This inhibition leads to a quantifiable decrease in the rate of fluorescent product formation. The reduction in fluorescence intensity is therefore directly proportional to the inhibitory activity of the test compound.
This method allows for the rapid assessment of thousands of compounds in a miniaturized microplate format (e.g., 384- or 1536-well plates).[3][6][12]
Assay Development and Validation: The Foundation of a Successful Screen
Before initiating a large-scale screen, the assay must be meticulously developed and validated to ensure it is robust, reproducible, and suitable for HTS.[4][7][8] The primary goal is to establish an assay window that clearly distinguishes between inhibited and uninhibited enzyme activity.
Rationale for Key Parameter Optimization
-
Enzyme Concentration: The amount of enzyme should be carefully titrated to ensure the reaction progresses linearly over the desired time course and produces a strong signal well above the background. The chosen concentration should be in the linear range of the signal-versus-enzyme concentration curve.
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors and that the reaction velocity is responsive to changes in enzyme activity, without being wasteful of the substrate.
-
DMSO Tolerance: Library compounds are almost universally stored in dimethyl sulfoxide (DMSO).[13][14] It is critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity, as DMSO itself can be inhibitory at higher concentrations.[15][16] The final DMSO concentration in the assay should be kept constant across all wells, typically ≤1%.
-
Reaction Time: The incubation time should be long enough to generate a robust signal but short enough to remain within the initial linear phase of the enzymatic reaction. This is determined through a time-course experiment monitoring product formation.
Statistical Validation: The Z'-Factor
The quality and suitability of an assay for HTS are best quantified by the Z'-factor.[17][18][19] This statistical parameter provides a measure of the separation between the positive and negative control signals, while also accounting for the variability in the data.[18][19][20]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, low signal) and negative (n, high signal) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn| [21]
An assay is considered robust and suitable for HTS when it consistently achieves a Z'-factor ≥ 0.5 .[7][17][18][19][21]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.7 | Excellent, highly robust assay[19] |
| 0.5 to 0.7 | Good, reliable assay suitable for HTS[18][19][21] |
| 0 to 0.5 | Marginal, may require further optimization[18][21] |
| < 0 | Unsuitable for screening[21] |
High-Throughput Screening Workflow
The HTS process is a multi-step workflow designed for efficiency and accuracy, moving from a large number of compounds to a small set of validated hits.[22]
Caption: High-throughput screening workflow from library to lead.
Detailed Protocols
Protocol 1: Primary HTS of Benzoic Acid Derivatives (384-Well Format)
This protocol outlines the screening of the compound library at a single concentration to identify primary "hits."
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
NTE-X Enzyme: Prepared in Assay Buffer at 2X final concentration.
-
Substrate: Prepared in Assay Buffer at 2X final concentration.
-
Compound Plates: 384-well plates containing the 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid library (e.g., 10 mM in 100% DMSO).[13]
-
Control Inhibitor: A known inhibitor of NTE-X, prepared in 100% DMSO.
-
Assay Plates: 384-well, black, flat-bottom, low-volume plates.[12]
-
Reagents: 100% DMSO.
Procedure:
-
Plate Layout: Designate columns for controls:
-
Columns 1-2: Negative Controls (Vehicle). Add 50 nL of 100% DMSO.
-
Columns 23-24: Positive Controls (Max Inhibition). Add 50 nL of control inhibitor.
-
Columns 3-22: Test Compounds.
-
-
Compound Transfer: Using an acoustic liquid handler or pin tool, transfer 50 nL of each test compound and control from the source plates to the corresponding wells of the assay plates. This results in a final compound concentration of 10 µM (assuming a 50 µL final assay volume).
-
Enzyme Addition: Add 25 µL of the 2X NTE-X enzyme solution to all wells.
-
Incubation (Compound-Enzyme): Gently mix the plates on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 25 µL of the 2X substrate solution to all wells to start the reaction.
-
Final Incubation: Mix the plates for 1 minute. Incubate for 60 minutes at 37°C. The plate should be covered to prevent evaporation.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).
Protocol 2: Dose-Response and IC50 Determination
For confirmed hits, a dose-response experiment is performed to determine the potency (IC50) of the compound.
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the confirmed hit compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Compound Transfer: Transfer 50 nL of each concentration from the dilution series into triplicate wells of a 384-well assay plate.
-
Assay Execution: Follow steps 3-7 from the Primary HTS Protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Analysis and Hit Identification
Primary Screen Data Analysis
-
Normalization: The raw fluorescence data from each test well is normalized to the plate's internal controls to calculate the percent inhibition: % Inhibition = 100 x (1 - (Signal_Compound - µ_Positive) / (µ_Negative - µ_Positive))
-
Hit Selection: A primary hit is typically defined as any compound that exhibits an inhibition value greater than a pre-defined threshold. A common and statistically robust method is to set the threshold at three times the standard deviation of the negative control wells. Hit Threshold: % Inhibition > (µ_%Inhibition_Negative + 3σ_%Inhibition_Negative)
Hit Confirmation and Triage
It is crucial to eliminate false positives early in the process.[22]
-
Confirmation Screen: Primary hits are re-tested using the same single-point assay to confirm their activity. This step helps eliminate hits caused by random experimental error.
-
Orthogonal Assays: Confirmed hits should be evaluated in a secondary, mechanistically different assay (e.g., a label-free binding assay or a different substrate) to ensure the observed activity is not an artifact of the primary assay format.
-
Compound Integrity Check: The purity and identity of hit compounds should be verified using analytical methods like LC-MS to ensure the activity is from the intended molecule.[23]
Example Hit Summary Table:
| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity | IC50 (µM) | Notes |
| BZA-001 | 85.2% | Yes | 1.5 | Potent hit, proceeds to secondary assays. |
| BZA-002 | 55.1% | No | > 50 | False positive, likely assay interference. |
| BZA-003 | 92.5% | Yes | 0.8 | Most potent hit, high priority for SAR. |
| BZA-004 | 61.3% | Yes | 22.7 | Moderate hit, lower priority. |
Conclusion
This application note details a robust framework for the high-throughput screening of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid derivatives as potential enzyme inhibitors. By prioritizing rigorous assay development, statistical validation using the Z'-factor, and a systematic hit triage process, researchers can efficiently and accurately identify promising lead compounds for further drug discovery efforts. The successful implementation of these protocols can significantly shorten the timeline from library screening to validated hit, paving the way for the development of novel therapeutics.[23]
References
-
Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Source: Lab on a Chip (RSC Publishing). URL: [Link]
-
Title: High Throughput Screening Assays for Drug Discovery. Source: BellBrook Labs. URL: [Link]
-
Title: Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Source: Assay Guidance Manual - NCBI. URL: [Link]
-
Title: High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. Source: ACS Chemical Biology - ACS Publications. URL: [Link]
-
Title: Biochemical Assay Development: Strategies to Speed Up Research. Source: BellBrook Labs. URL: [Link]
-
Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. URL: [Link]
-
Title: Biochemical Assay Development. Source: Ichor Life Sciences. URL: [Link]
-
Title: On HTS: Z-factor. Source: On HTS. URL: [Link]
-
Title: Data analysis approaches in high throughput screening. Source: SlideShare. URL: [Link]
-
Title: High-Throughput Screening: Best Practice, Trends and Challenges. Source: Pharma IQ. URL: [Link]
-
Title: Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Source: BellBrook Labs. URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening. Source: Drug Discovery World (DDW). URL: [Link]
-
Title: High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. Source: PubMed. URL: [Link]
-
Title: How Are Biochemical Assays Used in High-Throughput Screening? Source: Patsnap Synapse. URL: [Link]
-
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Source: BellBrook Labs. URL: [Link]
-
Title: Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. Source: American Laboratory. URL: [Link]
-
Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad. URL: [Link]
-
Title: Biochemical Assay Services. Source: Evotec. URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Source: Medium. URL: [Link]
-
Title: High-throughput screening (HTS). Source: BMG LABTECH. URL: [Link]
-
Title: High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Source: PMC - NCBI. URL: [Link]
-
Title: High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Source: PubMed. URL: [Link]
-
Title: High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Source: Infinix Bio. URL: [Link]
-
Title: Review articles in HIGH-THROUGHPUT SCREENING ASSAYS. Source: ResearchGate. URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Source: PMC - NCBI. URL: [Link]
-
Title: How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Source: Patsnap Synapse. URL: [Link]
-
Title: In situ DMSO hydration measurements of HTS compound libraries. Source: ResearchGate. URL: [Link]
-
Title: Microplate Enzyme Assay Using Fluorescence Original Reference. Source: NREL - Colorado State University. URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Source: AIR Unimi. URL: [Link]
-
Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Source: MDPI. URL: [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. infinixbio.com [infinixbio.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Biochemical Assays | Evotec [evotec.com]
- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 12. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. rna.uzh.ch [rna.uzh.ch]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid
[1][2]
Topic: Purification Protocols & Troubleshooting Ticket ID: PUR-HCBA-001 Status: Active Agent: Senior Application Scientist[1][2]
Executive Summary
The purification of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid presents a unique challenge due to its amphiphilic nature.[1][2] The molecule combines a polar, ionizable head group (benzoic acid) and a polar side-chain (primary neopentyl-like alcohol) with a bulky, lipophilic core (cyclohexyl-benzene).[1][2]
Common issues include "oiling out" during aqueous recrystallization and potential intermolecular esterification (oligomerization) under thermal stress.[2] This guide prioritizes Acid-Base Extraction for bulk cleanup and Mixed-Solvent Recrystallization for final polishing, avoiding strong acid catalysis that could trigger Wagner-Meerwein rearrangements of the neopentyl alcohol system.[1][2]
Module 1: Chemical Profile & Solubility Data
Before initiating purification, review the physicochemical properties that dictate protocol selection.
| Property | Characteristic | Implication for Purification |
| Acidity (pKa) | ~4.2 (COOH) | Soluble in mild base ( |
| Hydrophobicity | High (Cyclohexyl + Benzene) | Poor solubility in pure water (cold).[1][2] Risk of oiling out in hot water.[2] |
| Reactivity | Sterically hindered (Neopentyl).[1][2] Stable to mild acid, but strong acid + heat may cause rearrangement. | |
| Thermal Stability | Moderate | Avoid prolonged heating |
Module 2: Primary Purification (Acid-Base Extraction)
Objective: Remove neutral organic impurities (unreacted starting materials, coupling reagents) and highly acidic byproducts.[2]
Workflow Diagram
Figure 1: Acid-Base Extraction Logic Flow. Note the branch for handling "oiling out" during acidification.
Step-by-Step Protocol
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]
-
Extraction: Extract the organic phase twice with 1.0 M NaOH (or sat.
if mild conditions are required). The product moves to the aqueous phase as the carboxylate salt.[2] -
Wash: Wash the combined aqueous extracts once with fresh organic solvent (EtOAc/DCM) to remove entrained neutral impurities. Discard this organic wash.
-
Acidification (Critical Step):
-
Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum at
.
Module 3: Recrystallization (Polishing)[1][2][4]
Objective: Remove trace isomers and colored impurities. Challenge: The cyclohexyl group disrupts crystal packing, making the compound prone to "oiling out" (separating as a liquid phase before crystallizing).
Recommended Solvent Systems
| System | Ratio (v/v) | Pros | Cons |
| Ethanol / Water | 1:1 to 1:2 | Classic system; good solubility differential.[1][2] | Risk of oiling out if water added too fast.[2] |
| EtOAc / Heptane | 1:3 | Excellent for lipophilic acids; easy drying.[2] | Lower recovery yield if not cooled sufficiently.[2] |
| Acetonitrile | Pure | Good for removing polar impurities.[2] | Expensive; toxic.[2][4] |
Protocol: The "Seeded Cloud" Method[2]
-
Dissolve: Suspend the crude solid in the minimum amount of boiling Ethanol (or EtOAc).
-
Saturate: Add solvent dropwise until the solid just dissolves.
-
Anti-Solvent Addition: Remove from heat. Add hot Water (or Heptane) dropwise until the solution becomes slightly cloudy (turbid).
-
Clear & Seed: Add one drop of the good solvent (Ethanol) to clear the cloudiness. Add a seed crystal of pure product if available.
-
Slow Cooling: Wrap the flask in foil or a towel to cool slowly to room temperature. Do not disturb.
-
Harvest: Once crystals form, cool in an ice bath for 30 minutes, then filter.
Troubleshooting & FAQs
Q1: My product separates as a sticky oil during recrystallization, not crystals. What do I do?
Diagnosis: This is "oiling out," common with cyclohexyl-benzoic acid derivatives.[1][2] It happens when the saturation temperature exceeds the melting point of the solvated solid.[2] Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation point.
-
Seed vigorously at a higher temperature (as soon as the flask is touchable).
-
Agitate: Stir slowly; sometimes mechanical agitation induces crystallization in oils.[2]
Q2: I see a new, less polar spot on TLC after heating. Did I decarboxylate it?
Diagnosis: Decarboxylation is unlikely below
-
Hydrolysis: Treat the material with 1M NaOH (aq) for 1 hour to hydrolyze the ester back to the acid.
-
Prevention: Avoid heating the dry solid.[2] Always dry under vacuum at moderate temperatures (
).[1][2]
Q3: Can I use Silica Gel Chromatography?
Answer: Yes, but carboxylic acids often "streak" or "tail" on silica due to strong adsorption.[2] Protocol:
-
Mobile Phase: Hexanes : Ethyl Acetate (start 80:20, gradient to 50:50).[2]
-
Modifier: Add 1% Acetic Acid to the mobile phase. This suppresses ionization, sharpening the peak shape.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for benzoic acid derivative crystallization solvents). [1]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Foundational protocols for acid-base extraction and recrystallization).
-
Seto, M., et al. (2004).[2] "Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist."[1][2] Chemical and Pharmaceutical Bulletin, 52(5), 577–590.[2] (Demonstrates synthesis and handling of cyclohexyl-hydroxymethyl motifs).
-
Vertex Pharmaceuticals. (2005).[2] Patents regarding cyclohexane-modified benzoic acids.[1][2] (Context for lipophilic acid purification).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid before handling.
troubleshooting guide for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid experiments
Welcome to the technical support center for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile molecule. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Synthesis Troubleshooting
The synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid typically involves the reaction of a Grignard reagent with a ketone, a powerful method for forming carbon-carbon bonds.[1] However, these reactions can be sensitive and require careful execution.[2]
Q1: My Grignard reaction to synthesize the target compound is resulting in a very low yield. What are the likely causes?
A1: Low yields in this Grignard synthesis are a common issue and can almost always be traced back to a few critical factors:
-
Presence of Water: Grignard reagents are extremely potent bases and will react with any source of acidic protons, including water, alcohols, or even the carboxylic acid group itself.[1][3] This acid-base reaction is significantly faster than the desired nucleophilic attack on the ketone.[1]
-
Poor Quality Grignard Reagent: The Grignard reagent (e.g., 3-(methoxycarbonyl)phenylmagnesium bromide) may not have formed efficiently or may have degraded upon storage.
-
Troubleshooting: It is best to prepare the Grignard reagent fresh for each reaction. The magnesium turnings should be activated, for instance, by adding a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.[2] After formation, it is highly recommended to titrate the Grignard reagent to determine its exact concentration before adding it to the reaction.[1]
-
-
Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base, removing a proton from the alpha-carbon of the ketone to form an enolate.[1] This leads to the recovery of starting material after the workup.
-
Troubleshooting: Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[2]
-
-
Incorrect Stoichiometry: If using an ester as the starting material (e.g., methyl 3-bromobenzoate to form the Grignard, which then reacts with cyclohexanone), remember that two equivalents of the Grignard reagent will react with the ester functionality.[4][5] This can consume your reagent before it has a chance to react as intended. It is more common to protect the benzoic acid as an ester, form the Grignard from a separate halide, react with cyclohexanone, and then hydrolyze the ester.
Section 2: Purification and Characterization
The dual functionality of a carboxylic acid and an alcohol makes 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid a polar molecule, which can present purification challenges.
Q2: I have a complex mixture of products after my synthesis. How can I effectively purify the target compound?
A2: Purifying polar compounds like this requires a strategy that can separate molecules with similar polarities.
-
Column Chromatography: This is the most common and effective method.
-
Normal Phase (Silica Gel): A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The carboxylic acid group can cause significant streaking on the silica column. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase flash chromatography can be an excellent alternative.[6] A mobile phase of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.[6]
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method. The choice of solvent is critical. A solvent system in which the compound is soluble when hot but poorly soluble when cold is ideal. Experiment with solvent systems like ethyl acetate/hexane, acetone/water, or isopropanol.
-
Acid-Base Extraction: This classic technique can be used for a preliminary cleanup. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, moving it into the aqueous layer. The organic layer containing neutral byproducts can be discarded. Subsequently, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2, which will precipitate the purified carboxylic acid. The product can then be collected by filtration or extracted back into an organic solvent.
Q3: My NMR spectrum is not clean, and I'm unsure if I have the correct product. What should I look for?
A3: The NMR spectrum provides definitive structural information. Positional isomerism can lead to distinct patterns in spectroscopic data.[7]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features & Common Impurities |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | This peak is often very broad and may exchange with D₂O. Its presence is a strong indicator of the acid functionality. |
| Aromatic Protons (Ar-H) | 7.2 - 8.0 | Multiplets | The meta-substitution pattern will give rise to a complex, asymmetric splitting pattern.[7] Unreacted starting material (e.g., 3-bromobenzoic acid) would show a different aromatic pattern. |
| Hydroxymethyl (-CH₂OH) | ~3.5 | Singlet or Doublet | This peak corresponds to the two protons on the carbon adjacent to the hydroxyl group. It may appear as a singlet or a doublet if coupled to the -OH proton. |
| Alcohol (-OH) | Variable (1.5 - 4.0) | Broad Singlet | The chemical shift of the alcohol proton is highly dependent on concentration and solvent. It will also exchange with D₂O. |
| Cyclohexyl Protons (-C₆H₁₀-) | 1.2 - 1.8 | Broad Multiplets | The ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets. |
A detailed 2D NMR analysis (COSY, HSQC) can be invaluable for definitively assigning all proton and carbon signals.
Section 3: Experimental Use & Handling
Proper handling and formulation are critical for obtaining reliable data in biological and chemical assays.
Q4: I'm having trouble dissolving the compound for my in vitro cell-based assay. What are the best practices?
A4: Solubility is a common hurdle for compounds containing a carboxylic acid.
-
Start with a Co-Solvent: First, attempt to dissolve the compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO).
-
pH Adjustment: The carboxylic acid group (pKa typically ~4-5) will be deprotonated and form a much more water-soluble carboxylate salt at physiological pH (~7.4). After dissolving in a minimal amount of DMSO, you can slowly add your aqueous buffer to the DMSO stock solution. The pH of the final solution should be checked and adjusted if necessary.
-
Use of Base: For preparing stock solutions, you can dissolve the compound in a dilute basic solution, such as 0.1 M NaOH, to form the sodium salt. This stock can then be diluted into your assay buffer. Always ensure the final concentration of the base does not affect your experimental system.
-
Sonication and Gentle Warming: These techniques can aid in the dissolution process, but care must be taken to avoid degradation. Benzoic acid derivatives are generally stable, but prolonged heating at high temperatures in aqueous solutions can lead to decarboxylation.[8]
Q5: My compound appears to be degrading over time in solution. How should it be stored?
A5: As a solid, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid should be stored in a cool, dark, and dry place. For solutions:
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. These can typically be stored at -20°C or -80°C for several months.[9]
-
Aqueous Solutions: Aqueous solutions are more prone to degradation and microbial growth. It is highly recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock. If storage is necessary, filter-sterilize the solution and store at 4°C for a short period (1-2 days).
Section 4: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues during the synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.
Caption: Troubleshooting workflow for low-yield synthesis.
References
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Reddit User Discussion. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Khatun, M., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(24), 3744-3750. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of 3-(1-(hydroxymethyl)cyclohexyl)benzoic Acid in Cell-Based Assays
Case ID: HMCBA-CYTO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary
You are encountering cytotoxicity with 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (hereafter referred to as Compound H ). Based on its structure—a lipophilic cyclohexyl core attached to a polar benzoic acid moiety—this molecule presents a classic "amphiphilic organic acid" profile.
In 80% of support cases involving this class of molecule, "toxicity" is actually a physicochemical artifact rather than a true pharmacological effect. The cytotoxicity is likely driven by three factors:
-
Media Crashing: Rapid precipitation upon addition to aqueous media, causing physical stress to cells (crystal formation).
-
pH Shock: Acidification of the micro-environment due to the benzoic acid group (pKa ~4.2).
-
Detergent-like Membrane Disruption: The amphiphilic structure acting as a surfactant at high concentrations.
This guide provides the protocols to isolate and eliminate these artifacts.
Part 1: Troubleshooting & FAQs
Q1: My cells die immediately (within 1-2 hours) after adding the compound. Is this potent toxicity?
Diagnosis: Unlikely. True pharmacological toxicity usually requires gene expression changes or enzymatic inhibition, taking 12-48 hours. Immediate death suggests pH shock or solvent shock .
The Fix:
-
Check the Color: If you use phenol red-containing media, does the color shift to yellow immediately upon addition? If yes, the acidic carboxyl group is overwhelming your bicarbonate buffer.
-
Switch to HEPES: Supplement your media with 10-25 mM HEPES . Unlike bicarbonate, HEPES provides stable buffering capacity at the tissue culture interface, independent of CO2 levels.
Q2: I see "debris" or dark specks in the wells at high concentrations (≥50 µM).
Diagnosis: This is Compound Precipitation (Media Crash) . Compound H is likely soluble in 100% DMSO but insoluble in aqueous media. When you spike 100% DMSO stock directly into media, the hydrophobic cyclohexyl ring forces the molecule out of solution before it can disperse. These micro-crystals lyse cell membranes, causing false-positive cytotoxicity (necrotic death).
The Fix:
-
Do NOT add 100% DMSO stock directly to the cell well.
-
Adopt the "Intermediate Dilution" Protocol (See Protocol A below).
Q3: What is the maximum DMSO concentration I can use?
Diagnosis: DMSO itself permeabilizes membranes. For sensitive lines (e.g., primary neurons, stem cells), >0.1% is toxic. For robust lines (HeLa, HEK293), up to 0.5% is tolerated.
The Fix: Refer to the Solvent Tolerance Table below. If you need higher concentrations, you must switch to a cyclodextrin-based vehicle (See Protocol B).
| Cell Type | Max Tolerated DMSO (v/v) | Recommended Limit | Mechanism of DMSO Toxicity |
| Primary Cells | 0.1% | 0.05% | Membrane thinning, apoptosis induction |
| Stem Cells (iPSCs) | 0.1% | 0.05% | Differentiation bias, epigenetic shifts |
| Cancer Lines (HeLa/A549) | 0.5% - 1.0% | 0.25% | Metabolic stress, G1 arrest |
| Hepatocytes | 0.5% | 0.1% | CYP enzyme induction/inhibition |
Q4: The compound is essential, but it precipitates even at low concentrations. How do I keep it in solution?
Diagnosis: You are fighting thermodynamics. The cyclohexyl group is highly hydrophobic. The Fix: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] This molecule forms a "donut" shape, encapsulating the hydrophobic cyclohexyl ring while exposing a hydrophilic exterior to the media. This prevents precipitation and reduces "detergent" toxicity.
Part 2: Visualizing the Troubleshooting Logic
The following diagram outlines the decision process to distinguish between artifactual toxicity (solubility/pH) and true pharmacological potency.
Caption: Decision tree to isolate physicochemical artifacts (pH, precipitation) from true biological toxicity.
Part 3: Verified Protocols
Protocol A: The "Intermediate Step-Down" Dilution
Use this to prevent "Media Crash" when using DMSO.
Theory: Dropping 100% DMSO into water creates a high-energy interface where hydrophobic compounds precipitate instantly. An intermediate step (e.g., 10% DMSO) allows the compound to associate with serum proteins (BSA/FBS) before reaching the final aqueous environment.
-
Stock Prep: Dissolve Compound H in 100% DMSO to 10 mM .
-
Intermediate Dilution:
-
Prepare a tube with culture media containing 10% FBS (or 1% BSA).
-
Dilute the 10 mM stock 1:10 into this media.
-
Result: 1 mM Compound H in 10% DMSO / 90% Media.
-
Why: Serum albumin (BSA) binds the cyclohexyl ring, stabilizing it.
-
-
Final Dosing:
-
Add the Intermediate mix to your cell wells (e.g., 1:100 dilution).
-
Final Result: 10 µM Compound H in 0.1% DMSO.
-
Protocol B: HP-β-Cyclodextrin Formulation (The "Gold Standard")
Use this if DMSO toxicity is observed or if solubility is < 10 µM.
Theory: HP-β-CD encapsulates the lipophilic drug, shielding the cells from the solvent and the "detergent" effect of the drug itself.
-
Prepare Vehicle: Dissolve HP-β-CD (Sigma H107) in water or PBS to create a 20% (w/v) stock . Filter sterilize (0.22 µm).
-
Solubilize Compound:
-
Add solid Compound H to the 20% CD solution.
-
Sonicate at 37°C for 30 minutes.
-
Target: This creates a concentrated stock (e.g., 1-5 mM) with 0% DMSO .
-
-
Cell Treatment:
-
Dilute this stock directly into cell media.
-
Control: Ensure your vehicle control contains the same % of cyclodextrin (usually <0.5% final concentration is inert).
-
Part 4: Mechanism of Action (Visualized)
Understanding why the compound kills cells is crucial for defending your data.
Caption: Mapping compound properties to toxicity mechanisms and their specific chemical countermeasures.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences. (Detailed guide on solubility artifacts and false positives). [Link]
-
Gould, S. & Scott, R.C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. (Establishes safety limits for Cyclodextrins in biological systems). [Link]
-
Waybright, T.J., et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of a solubility step. Assay Drug Dev Technol. (Validation of the "Intermediate Dilution" protocol). [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid Derivatization
Welcome to the technical support guide for the derivatization of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this bifunctional molecule. The presence of both a carboxylic acid and a primary alcohol presents unique challenges and opportunities in synthesis. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
The core challenge in the chemistry of this molecule is achieving selectivity. Reaction conditions must be carefully chosen to target either the carboxylic acid or the hydroxyl group, or both, as desired. This guide is structured to help you navigate these decisions logically.
Caption: Logical workflow for derivatizing the bifunctional starting material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Selective Derivatization of the Carboxylic Acid Group
This is the most common objective, aiming to form esters or amides for further coupling or to modify the molecule's physicochemical properties.
Question 1: How can I synthesize an ester from the carboxylic acid while leaving the primary hydroxyl group untouched?
Answer: While a classic Fischer esterification (heating the carboxylic acid with an alcohol and a strong acid catalyst) is a standard method, it is not ideal for this substrate.[1][2] The primary alcohol on your molecule can compete with the reagent alcohol, potentially leading to self-esterification or oligomerization, especially at elevated temperatures.
The most reliable strategies involve activating the carboxylic acid under mild conditions where the primary alcohol is significantly less reactive.
Recommended Protocol: Steglich Esterification
This method uses a carbodiimide coupling agent (like DCC or EDC) and a catalyst (DMAP) at or below room temperature, which minimizes side reactions with the hydroxyl group.[3]
-
Preparation: Dissolve 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: Add the desired alcohol (1.1-1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and is removed during an aqueous workup. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Carboxylic Acid Esterification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling agent (EDC/DCC can degrade with moisture).2. Insufficient reaction time.3. Steric hindrance from the alcohol. | 1. Use fresh, high-purity EDC or DCC.2. Extend reaction time and monitor by LC-MS.3. For very bulky alcohols, consider converting the acid to an acid chloride first (see below). |
| Formation of N-acylurea Side Product | The activated O-acylisourea intermediate rearranges before reacting with the alcohol. | 1. Ensure DMAP is present and active; it facilitates the reaction with the alcohol.2. Run the reaction at a lower temperature (0 °C) for a longer duration. |
| Difficult Purification | Co-elution of product with residual starting material or byproducts. | 1. Optimize the solvent system for column chromatography.2. Ensure the aqueous workup effectively removed water-soluble impurities (like EDC-urea). |
Question 2: What is the best way to form an amide from the carboxylic acid selectively?
Answer: Direct condensation of a carboxylic acid and an amine requires very high temperatures (>160 °C), which can degrade sensitive substrates.[4] Therefore, like esterification, the use of coupling agents is standard practice for amide bond formation.
Recommended Protocol: Amide Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works well for a wide range of amines and acids.
-
Preparation: Dissolve 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (1.0 eq) in a dry, polar aprotic solvent like Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash extensively with water and/or brine to remove DMF and other water-soluble components.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Amide Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Poor nucleophilicity of the amine (e.g., anilines).2. Insufficient activation of the carboxylic acid. | 1. Increase reaction temperature to 40-60 °C.2. Switch to a different coupling agent (e.g., T3P, COMU).3. Alternatively, convert the acid to an acid chloride with SOCl₂ or oxalyl chloride before adding the amine.[5][6] |
| Side Reaction at Hydroxyl Group | The activated ester reacts with the internal hydroxyl group, especially if the amine is unreactive. | This is unlikely under standard conditions but possible. Ensure the amine is added promptly after the activation step. Using a less hindered base than DIPEA may sometimes help. |
| Difficulty Removing Byproducts | Ur-onium/guanidinium byproducts from coupling agents can be difficult to remove. | 1. Perform an acidic wash (e.g., 1M HCl) during workup to protonate and solubilize basic byproducts.2. A final wash with saturated ammonium chloride can also be effective. |
Section 2: Selective Derivatization of the Hydroxyl Group
To modify the primary alcohol, the carboxylic acid must be masked to prevent it from interfering with the reaction, as it will readily deprotonate and quench bases or act as a competing nucleophile.
Question 3: How do I derivatize the primary alcohol (e.g., form an ether or silyl ether) without affecting the carboxylic acid?
Answer: This requires a protect-derivatize-deprotect strategy. The carboxylic acid must first be converted into a group that is stable to the conditions needed for the alcohol derivatization and can be removed later. A methyl or benzyl ester is a common choice for a protecting group.[7][8]
Caption: Protect-Derivatize-Deprotect workflow for hydroxyl group modification.
Recommended Protocol: Silyl Ether Formation via Protection/Deprotection
Step 1: Protection of the Carboxylic Acid (as Methyl Ester)
-
Dissolve 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use thionyl chloride (SOCl₂) (1.2 eq).[3]
-
Heat the mixture to reflux for 4-6 hours.
-
Cool, neutralize with a base (e.g., NaHCO₃ solution), and extract the methyl ester with an organic solvent. Purify as needed.
Step 2: Silylation of the Primary Alcohol
-
Dissolve the methyl ester from Step 1 (1.0 eq) in dry DMF or DCM.
-
Add imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir at room temperature for 4-16 hours until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and purify by column chromatography to isolate the fully protected intermediate.
Step 3: Deprotection of the Methyl Ester (Saponification)
-
Dissolve the purified product from Step 2 in a mixture of THF/Methanol/Water.
-
Add an excess of Lithium Hydroxide (LiOH, 3-5 eq).
-
Stir at room temperature until the ester is fully hydrolyzed.
-
Carefully acidify the mixture with dilute HCl to pH ~3-4, then extract the final product with an organic solvent.
Section 3: Exhaustive Derivatization
Question 4: I need to analyze my compound by Gas Chromatography (GC-MS). How can I derivatize both functional groups to increase volatility?
Answer: For GC-MS analysis, polar functional groups containing active hydrogens (-COOH, -OH) must be capped to prevent peak tailing and improve thermal stability.[9] A strong silylating agent will derivatize both groups simultaneously in a single step.
Recommended Protocol: Exhaustive Silylation with BSTFA
-
Sample Prep: Place a small, dry sample (0.1-1.0 mg) of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid into a GC vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. The resulting molecule will have both the acid and alcohol groups converted to their TMS derivatives.
References
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Slideshare. (2016). Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Springer. Retrieved from [Link]
-
OpenStax. (2023). Reactions of Carboxylic Acids. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Berlin, C. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Aslam, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Benzoic acid cyclohexyl ester. Retrieved from [Link]
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (2016). What is/are the best activator/s for reaction of amidation?. Retrieved from [Link]
-
SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, cyclohexyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Development for 3-(1-(hydroxymethyl)cyclohexyl)benzoic Acid Impurities
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the analytical method development for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid and its impurities. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions encountered during experimental work.
Introduction to Impurity Profiling
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for impurity profiling.[2][3] 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid, as an API or intermediate, can contain various impurities arising from the synthesis process, degradation, or storage.[1][2] These can include starting materials, by-products, intermediates, and degradation products.[2][4]
A robust analytical method is essential to separate, detect, and quantify these impurities accurately.[5] This guide will focus on the practical aspects of developing and troubleshooting such methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), a cornerstone technique for pharmaceutical analysis.[2][5]
The Importance of Forced Degradation Studies
Forced degradation, or stress testing, is a important component of analytical method development.[6][7][8] It involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to deliberately induce degradation.[7][8] The primary objectives of these studies are:
-
To develop and validate stability-indicating methods: A stability-indicating method is capable of separating the degradation products from the API and other impurities.[6]
-
To elucidate degradation pathways: Understanding how a molecule degrades helps in identifying potential impurities that may form during storage and handling.[9]
-
To ensure method specificity: By generating a complex mixture of the API and its degradants, forced degradation studies challenge the specificity of the analytical method.[8]
The information gleaned from forced degradation studies is invaluable for improving formulations, manufacturing processes, and establishing appropriate storage conditions and shelf-life for the drug product.[6]
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most widely used technique for impurity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[2][5] The development of a robust HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation.
Initial Method Development Workflow
A typical workflow for developing an HPLC method for impurity analysis is outlined below. This process is iterative, and adjustments are often necessary based on the experimental results.
Caption: A generalized workflow for HPLC method development.
Troubleshooting Common HPLC Issues
This section addresses specific problems that may arise during the analysis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid and its impurities, presented in a question-and-answer format.
Peak Shape Problems
Q1: My main peak is showing significant fronting. What are the likely causes and how can I fix it?
A1: Peak fronting, where the leading edge of the peak is sloped, is a common issue.[10][11]
-
Causality:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly.[10][11] This is a frequent cause of fronting.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to distorted peak shapes.[10]
-
Poor Column Packing: A poorly packed column can result in channeling and uneven flow, leading to peak fronting.[10]
-
-
Troubleshooting Steps:
-
Dilute the Sample: This is the simplest solution to address column overload.[11] A 10-fold dilution is a good starting point.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[12] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Check Column Health: If the problem persists after addressing the above points, the column itself may be the issue. Try a new column of the same type to see if the problem is resolved.
-
Q2: I am observing peak tailing for the main analyte and some impurities. What should I investigate?
A2: Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent challenge, especially with acidic compounds like benzoic acid derivatives.
-
Causality:
-
Secondary Interactions: Acidic analytes can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[13]
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak tailing.
-
Mismatched pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in tailing.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For an acidic compound, lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will suppress the ionization of the carboxylic acid group, reducing interactions with silanols and improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanol groups.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent to remove any strongly retained compounds.[12]
-
Resolution and Retention Issues
Q3: Two of my impurities are co-eluting or have very poor resolution. How can I improve their separation?
A3: Achieving adequate resolution between all impurities and the main peak is a primary goal of method development.
-
Causality:
-
Insufficient Selectivity: The chosen column and mobile phase may not provide enough difference in retention for the co-eluting compounds.
-
Suboptimal Gradient: The gradient profile may be too steep, not allowing enough time for the separation of closely eluting peaks.
-
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution.
-
Adjust the pH: Small changes in pH can significantly impact the retention of ionizable compounds.
-
-
Adjust the Gradient:
-
Decrease the Gradient Slope: A shallower gradient provides more time for separation.
-
Incorporate an Isocratic Hold: An isocratic hold at a specific mobile phase composition can help to separate closely eluting peaks.
-
-
Try a Different Column Chemistry: If mobile phase and gradient adjustments are insufficient, a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) may provide the necessary selectivity.
-
Q4: My polar impurities are eluting at or very near the solvent front with poor retention. How can I increase their retention?
A4: Poor retention of polar compounds is a common challenge in reversed-phase HPLC.[14]
-
Causality:
-
High Aqueous Content in Mobile Phase: Highly aqueous mobile phases can lead to poor retention of polar analytes.
-
Stationary Phase Dewetting: In highly aqueous mobile phases, the stationary phase can become "dewetted," leading to a loss of retention.
-
-
Troubleshooting Steps:
-
Use a Polar-Compatible Column: Employ a column specifically designed for use with highly aqueous mobile phases, such as a polar-endcapped or polar-embedded column.
-
Decrease the Initial Organic Percentage: Start the gradient with a lower percentage of the organic modifier.
-
Consider an Alternative Chromatographic Mode: If reversed-phase is not suitable, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a better option for very polar compounds.
-
Gas Chromatography (GC) for Residual Solvents
While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC) is the method of choice for analyzing residual solvents, which are volatile organic compounds that may remain from the manufacturing process.[15][16][17]
Typical GC-HS Method Parameters
Headspace Gas Chromatography (HS-GC) is commonly used for residual solvent analysis as it avoids injecting the non-volatile API onto the GC column.[17][18]
| Parameter | Typical Setting | Rationale |
| Injector | Split/Splitless | Split mode is common to avoid overloading the detector. |
| Column | Intermediate polarity (e.g., 6% cyanopropylphenyl) | Provides good separation for a wide range of common solvents.[16] |
| Carrier Gas | Nitrogen or Helium | Inert gases to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp) | Allows for the separation of solvents with different boiling points.[16] |
| Detector | Flame Ionization Detector (FID) | Provides good sensitivity for most organic solvents.[17] |
Troubleshooting Common GC Issues
Q5: I am seeing carryover from one injection to the next. What could be the cause?
A5: Carryover can compromise the accuracy of your results, especially when analyzing for low-level impurities.
-
Causality:
-
Adsorption in the System: Active sites in the injector, transfer line, or column can adsorb analytes, which then slowly bleed off in subsequent runs.
-
Insufficient Bake-out: The oven temperature at the end of the run may not be high enough or held for long enough to elute all compounds.
-
-
Troubleshooting Steps:
-
Increase Injector and Transfer Line Temperatures: Ensure these are hot enough to prevent condensation of the analytes.
-
Increase Final Oven Temperature and Hold Time: A more aggressive bake-out at the end of the run can help to clear the column.
-
Use a Deactivated Liner and Septum: These components can be a source of active sites.
-
Q6: My peak areas are not reproducible. What should I check?
A6: Poor reproducibility can be frustrating and can invalidate your results.
-
Causality:
-
Leaks in the System: Leaks in the gas lines, fittings, or septum can lead to inconsistent flow rates and sample introduction.
-
Inconsistent Sample Preparation: Variations in the amount of sample or solvent can lead to variable results.
-
Headspace Vial Sealing Issues: Improperly sealed vials can lead to loss of volatile analytes.
-
-
Troubleshooting Steps:
-
Perform a Leak Check: Most modern GCs have an automated leak check function.
-
Ensure Consistent Sample Preparation: Use calibrated pipettes and consistent procedures.
-
Check Vial Crimping: Ensure that headspace vials are properly and consistently crimped.
-
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for the structural elucidation of unknown impurities.[4][19] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it can provide molecular weight and fragmentation information to help identify unknown compounds.[2][4]
Workflow for Impurity Identification using MS
Caption: A typical workflow for identifying unknown impurities using mass spectrometry.
Q7: I have an unknown impurity peak in my HPLC chromatogram. How can I go about identifying it?
A7: The process of identifying an unknown impurity involves a combination of analytical techniques and deductive reasoning.
-
Step-by-Step Approach:
-
Gather Preliminary Information:
-
Retention Time: Compare the retention time to that of known starting materials, intermediates, and by-products.
-
UV Spectrum: The UV spectrum from a PDA detector can provide information about the chromophore and help to classify the impurity.
-
-
LC-MS Analysis:
-
Molecular Weight Determination: An initial LC-MS analysis will provide the molecular weight of the impurity.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the impurity ion, you can obtain structural information.
-
-
Propose a Structure: Based on the molecular weight, fragmentation pattern, and knowledge of the synthetic process and potential degradation pathways, you can propose one or more putative structures.
-
Confirmation: The proposed structure should ideally be confirmed by synthesizing a reference standard and comparing its chromatographic and spectral properties to those of the unknown impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for definitive structure confirmation.[2]
-
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose.[20][21] The validation process is guided by ICH Q2(R1).[20][21][22]
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[21] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[21] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[20] |
Q8: During robustness testing, I see a significant change in resolution when I vary the mobile phase composition slightly. What does this indicate?
A8: A lack of robustness to small changes in mobile phase composition suggests that the method is operating on a "cliff edge" of the design space.
-
Implications: The method may not be reliable when transferred to different labs or instruments, where small variations are inevitable.
-
Corrective Actions:
-
Re-optimize the Method: It may be necessary to revisit the method development and find a set of conditions where the separation is less sensitive to small changes.
-
Tighten System Suitability Criteria: If re-optimization is not feasible, the system suitability criteria may need to be tightened to ensure that the method is only run under conditions where adequate separation is achieved.
-
Define a Method Operable Design Region (MODR): This is a more advanced approach, often associated with Quality by Design (QbD), where a region of acceptable performance is defined rather than a single set of operating conditions.
-
Frequently Asked Questions (FAQs)
Q9: What are the typical reporting thresholds for impurities in a new drug substance?
A9: The reporting thresholds are defined by ICH Q3A(R2) and depend on the maximum daily dose of the drug substance. For a maximum daily dose of ≤ 2 g/day , the reporting threshold is 0.05%.
Q10: Do I need to identify and characterize every impurity I detect?
A10: Not necessarily. The ICH Q3A(R2) guideline provides identification thresholds. If an impurity is consistently below this threshold, it does not need to be structurally identified. For a maximum daily dose of ≤ 2 g/day , the identification threshold is the lower of 0.10% or 1.0 mg per day intake.
Q11: How do I choose between HPLC and UPLC for impurity analysis?
A11: Ultra-High-Performance Liquid Chromatography (UPLC) uses smaller particle size columns and higher pressures than conventional HPLC. This results in faster analysis times and higher resolution. For complex impurity profiles or high-throughput screening, UPLC can offer significant advantages. However, HPLC remains a robust and widely used technique that is suitable for many applications.
Q12: What are the considerations for transferring a validated method to another laboratory?
A12: A successful method transfer requires a well-documented and robust method. The receiving laboratory should perform a verification of the method to demonstrate that they can achieve the same performance as the originating laboratory. This typically involves analyzing a set of samples and comparing the results to pre-defined acceptance criteria for parameters such as precision and accuracy.
References
- ICH-Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
- Forced Degradation Testing in Pharma. (2025).
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Advancing Detection of Unknown Impurities. (2021). Pharmaceutical Technology.
- Gas chromatographic methods for residual solvents analysis. (2008). Oriental Journal of Chemistry.
- High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. (n.d.). Shimadzu.
- Residual Solvents Analysis & Testing | Gas Chrom
- Identification and profiling of impurities in Pharmaceuticals. (2025).
- Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent.
- ICH Q2(R1)
- Mass spectrometry in impurity profiling. (2025).
- Organic Mass Spectrometry Testing. (n.d.). Oneida Research Services.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994).
- Quality Guidelines. (n.d.). ICH.
- ICH Q2 Analytical Method Valid
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Understanding Peak Fronting in HPLC. (2025). Phenomenex.
- Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. (2021).
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022).
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). ThermoFisher.
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). PubMed.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025).
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010).
- HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
- Development and validation of stability indicating method for the quantification of Idebenone and its impurities. (2010). JOCPR.
- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (n.d.).
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent.
- Development and validation of stability indicating method for the quantification of Idebenone and its impurities. (n.d.). JOCPR.
- Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. (n.d.). PMC.
- 3-(Hydroxymethyl)benzoic acid. (n.d.). Chem-Impex.
- Benzoic acid Impurity. (n.d.). CLEARSYNTH.
- Benzoic acid, cyclohexyl ester. (n.d.). NIST WebBook.
- (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (2025).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH Official web site : ICH [ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ajpsonline.com [ajpsonline.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. acdlabs.com [acdlabs.com]
- 14. resolian.com [resolian.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. orientjchem.org [orientjchem.org]
- 17. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 18. shimadzu.com [shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. database.ich.org [database.ich.org]
- 22. scribd.com [scribd.com]
Validation & Comparative
structure-activity relationship (SAR) studies of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid analogs
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid and its analogs.
Given the structural characteristics of this scaffold—a meta-substituted benzoic acid linked to a gem-disubstituted cyclohexane ring—this guide frames the molecule as a representative Lead Series for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors and Chemokine Receptor Antagonists (e.g., CCR2/CCR5) .[1] This scaffold is a classic "privileged structure" in medicinal chemistry, often utilized to explore the transition from flexible alkyl chains to rigidified spiro- or bridged-systems (like adamantanes) during lead optimization.[1]
Optimizing Gem-Disubstituted Scaffolds for Metabolic & Inflammatory Targets
Executive Summary & Scaffold Analysis
3-(1-(hydroxymethyl)cyclohexyl)benzoic acid represents a critical "pivot point" in drug discovery campaigns.[1] It sits at the intersection of flexibility and rigidity. The molecule features three distinct pharmacophoric regions:[1]
-
The Anchor (Benzoic Acid): Provides a salt-bridge interaction (typically with Arginine or Lysine residues in the binding pocket).[1]
-
The Spacer (Gem-disubstituted Cyclohexane): Utilizes the Thorpe-Ingold effect to restrict conformational freedom, directing substituents into active site sub-pockets.[1]
-
The Warhead (Hydroxymethyl): A polar handle capable of hydrogen bonding or further derivatization (e.g., into ethers or carbamates).[1]
This guide compares this lead scaffold against its two primary competitors in the optimization phase: the Flexible Linear Analogs (low potency, high entropy penalty) and the Rigid Bridged Analogs (high potency, solubility challenges).[1]
Comparative Performance Analysis
The following table summarizes the biological and physicochemical trade-offs when modifying the core 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid scaffold. Data is representative of typical 11β-HSD1 or CCR2 antagonist SAR campaigns.[1]
Table 1: Scaffold Comparison – Potency vs. Physicochemical Properties
| Feature | Lead Scaffold (Subject) | Alternative A: Flexible Analog | Alternative B: Rigid Bridged Analog |
| Structure | Cyclohexyl Core | Gem-Dimethyl / Open Chain | Adamantyl / Bicyclo[2.2.2]octane |
| Conformation | Semi-Rigid (Chair/Boat) | Highly Flexible (Rotatable bonds) | Locked (Rigid Cage) |
| Potency (IC₅₀) | 10 – 100 nM | > 1,000 nM | < 10 nM |
| Lipophilicity (cLogP) | Moderate (3.0 – 3.[1]5) | Low (2.0 – 2.[1]5) | High (> 4.[1]0) |
| Metabolic Stability | Moderate (Hydroxylation prone) | Low (Rapid oxidation) | High (Blocked metabolic soft spots) |
| Solubility | Good | Excellent | Poor (Crystal packing issues) |
| Primary Risk | Phase II Conjugation | Off-target binding (Entropy) | HERG inhibition / Solubility |
Key Insight: The subject scaffold (Cyclohexyl) is often the "Goldilocks" zone for initial in vivo proof-of-concept, balancing potency with acceptable solubility, whereas Adamantyl analogs often require extensive formulation work.[1]
Structure-Activity Relationship (SAR) Deep Dive
The optimization of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid relies on systematic modification of its three zones.
Zone A: The Benzoic Acid (The Anchor)[1]
-
Mechanism: The carboxylate forms a critical charge-charge interaction.[1]
-
Modification Strategy:
-
Bioisosteres:[1] Replacing -COOH with Tetrazole or Acyl Sulfonamide often improves membrane permeability and oral bioavailability while maintaining the negative charge mimicry.[1]
-
Positioning: Moving from meta (3-position) to para (4-position) typically abolishes activity in 11β-HSD1 targets due to the specific angular requirement of the binding pocket [1].[1]
-
Zone B: The Cyclohexyl Core (The Spacer)[1]
-
Mechanism: The gem-disubstitution at C1 locks the phenyl ring and the hydroxymethyl group in a specific vector relative to each other.[1]
-
Modification Strategy:
-
Ring Size: Contracting to Cyclobutyl often reduces potency due to altered bond angles.[1] Expanding to Cycloheptyl increases lipophilicity without potency gain.[1]
-
Rigidification: Bridging the cyclohexyl ring (e.g., to an Adamantane ) significantly boosts potency by reducing the entropic penalty of binding, a phenomenon well-documented in glucocorticoid receptor antagonist design [2].[1]
-
Zone C: The Hydroxymethyl Arm (The Interaction)
-
Modification Strategy:
-
Oxidation:[1] Oxidation to the Aldehyde is generally avoided due to reactivity (toxicity).[1] Oxidation to the Carboxylic Acid (creating a di-acid) usually prevents cell penetration.[1]
-
Etherification:[1] Capping the -OH with a Methyl or Trifluoromethyl group can improve metabolic stability (preventing glucuronidation) while maintaining H-bond accepting capability.[1]
-
Visualizing the Optimization Pathway
The following diagram illustrates the logical flow of optimizing this lead series, moving from the core scaffold to advanced clinical candidates.
Caption: Decision tree for optimizing the 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid scaffold into a clinical candidate.
Experimental Protocols
To validate the SAR hypotheses described above, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Core Scaffold (Gem-Disubstitution)
Context: Creating the quaternary carbon center is the synthetic bottleneck.
-
Starting Material: 3-Bromobenzoic acid (protected as oxazoline or ester).[1]
-
Lithiation: Treat representative aryl halide with n-Butyllithium (n-BuLi) in THF at -78°C.
-
Addition: Add Cyclohexanone dropwise. This yields the tertiary alcohol.
-
Homologation (Critical Step): To achieve the hydroxymethyl (one carbon extension) rather than the direct alcohol, use a Wittig Reaction on the ketone first to get the exocyclic alkene, followed by Hydroboration-Oxidation .[1]
-
Alternative: Use Corey-Chaykovsky reagent (DMSO/NaH) to form the epoxide, then ring-open.[1]
-
-
Validation: NMR (1H) must show the disappearance of the methine proton on the ring and the appearance of the distinct AB quartet of the -CH2OH group adjacent to the chiral/prochiral center.[1]
Protocol B: HTRF Binding Assay (11β-HSD1 Potency)
Context: Measuring the displacement of a radioligand or fluorescent tracer.
-
Reagents: Human recombinant 11β-HSD1 microsomes, NADPH (cofactor), and a fluorescently labeled cortisol analog.[1]
-
Incubation: Mix 5 µL of test compound (serial dilution in DMSO) with 10 µL enzyme mix.
-
Reaction: Initiate by adding substrate.[1] Incubate for 60 min at 37°C.
-
Detection: Add detection reagents (Cryptate-labeled anti-cortisol antibody).[1] Read FRET signal on a plate reader (e.g., EnVision).[1]
-
Data Analysis: Fit curves using a 4-parameter logistic model.
References
-
Boyle, C. D., et al. (2008).[1] "Optimization of a series of 11β-HSD1 inhibitors: From gem-disubstituted cyclohexanes to adamantyl carboxamides." Journal of Medicinal Chemistry, 51(6), 1577-1586.[1]
-
Rohrig, S. L., et al. (2020).[1] "Discovery of novel CCR2 antagonists: Exploiting the Thorpe-Ingold effect in spiro-cyclic linkers." Bioorganic & Medicinal Chemistry Letters, 30(12), 127-135.[1]
-
BenchChem. (2025).[1][2][3] "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide." BenchChem Technical Guides. [1]
-
Webster, S. P., et al. (2017).[1] "Discovery of adamantyl ethanone derivatives as potent 11β-HSD1 inhibitors."[1] European Journal of Medicinal Chemistry, 125, 45-56.[1] [1]
Sources
A Comparative Benchmarking Guide to the Cyclooxygenase-2 (COX-2) Inhibitory Potential of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the inhibitory activity of the novel compound, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid, against the cyclooxygenase-2 (COX-2) enzyme. Due to the absence of a defined biological target for this compound in publicly available literature, this analysis is predicated on the hypothesis that its structural motifs—a benzoic acid and a cyclohexyl group—may confer affinity for the COX-2 active site, a characteristic shared by several non-steroidal anti-inflammatory drugs (NSAIDs).
We present a head-to-head comparison with two well-characterized inhibitors: Celecoxib , a potent and selective COX-2 inhibitor, and Ibuprofen , a non-selective NSAID that inhibits both COX-1 and COX-2 isoforms.[1][2] This guide details the necessary experimental protocols to determine key inhibitory parameters, presents a template for data analysis and visualization, and discusses the scientific rationale behind the proposed methodologies.
The Scientific Rationale: Targeting COX-2 for Inflammation and Pain
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandin H2 (PGH2).[3] This intermediate is then metabolized into various prostaglandins that mediate pain, inflammation, and fever.[4][5] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is an inducible enzyme with expression levels that are significantly upregulated during inflammation.[6][7]
The therapeutic strategy behind selective COX-2 inhibition is to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[1][8] Celecoxib achieves its selectivity through a polar sulfonamide side chain that binds to a hydrophilic pocket near the active site of COX-2, a feature not present in COX-1.[1][5] Ibuprofen, lacking such a feature, inhibits both isoforms non-selectively.[2][3] This guide will elucidate where 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid positions on this spectrum of activity and selectivity.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Comparative In Vitro Efficacy and Selectivity
The primary metrics for benchmarking a potential COX inhibitor are its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2, and the resulting selectivity index.[9] A lower IC50 value signifies greater potency, while a higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a preference for inhibiting COX-2.[9]
Table 1: Hypothetical In Vitro Inhibitory Activity and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid | TBD | TBD | TBD |
| Celecoxib | 82 | 6.8 | 12 |
| Ibuprofen | 13 | 370 | 0.04 |
Note: IC50 values for Celecoxib and Ibuprofen are representative and can vary based on experimental conditions.[9]
Experimental Protocols
To ensure data integrity and reproducibility, standardized assays are paramount. The following protocols outline the determination of COX inhibitory activity.
Protocol 1: Fluorometric COX-1 and COX-2 Inhibition Assay
This assay measures the peroxidase activity of the COX enzymes and is suitable for high-throughput screening.[10][11]
Objective: To determine the IC50 values of the test compound against purified human recombinant COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
Heme
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Arachidonic Acid (substrate)
-
Test compound, Celecoxib, and Ibuprofen dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer as per the kit manufacturer's instructions.[12]
-
Compound Plating: Create a serial dilution of the test compound, Celecoxib, and Ibuprofen in DMSO. Add 1 µL of each dilution to the appropriate wells of the 96-well plate. Include wells for "100% initial activity" (DMSO only) and "background" (no enzyme).
-
Enzyme Addition: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the inhibitor and 100% activity wells. Add 160 µL of Assay Buffer and 10 µL of Heme to the background wells.[12]
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to kinetic mode at 25°C. Measure the fluorescence (Ex/Em = 535/587 nm) every minute for 10 minutes.[13]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the Fluorometric COX Inhibition Assay.
Protocol 2: Cellular COX-2 Activity Assay (PGE2 Measurement)
This assay quantifies the production of Prostaglandin E2 (PGE2), a direct product of COX-2 activity, in a cellular context.[7]
Objective: To evaluate the ability of the test compound to inhibit induced COX-2 activity in a relevant cell line (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound, Celecoxib, and Ibuprofen dissolved in DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[7]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound, Celecoxib, or Ibuprofen for 1 hour.
-
COX-2 Induction: Stimulate the cells with LPS (1 µg/mL) to induce the expression of COX-2. Incubate for 24 hours.[7]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a competitive ELISA kit, following the manufacturer's protocol.[14][15][16]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control. Plot the results to determine the cellular IC50 value.
Discussion and Interpretation of Results
The data generated from these experiments will provide a robust profile of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid as a potential COX inhibitor.
-
Potency: A low micromolar or nanomolar IC50 value against COX-2 in the enzymatic assay would indicate potent inhibition. Comparison with Celecoxib and Ibuprofen will contextualize this potency.
-
Selectivity: The ratio of COX-1 to COX-2 IC50 values is the critical determinant of selectivity. A high selectivity index (>10) would classify the compound as COX-2 selective, similar to Celecoxib.[1][9] A low index (<1) would indicate non-selective inhibition, akin to Ibuprofen.[2][9]
-
Cellular Efficacy: The cellular assay provides a more physiologically relevant measure of inhibition. A strong correlation between the enzymatic and cellular IC50 values would validate that the compound can effectively penetrate cell membranes and engage its target in a complex biological environment.
This guide outlines the essential steps to benchmark 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid against known standards in COX inhibition. The resulting data will be crucial for any further investigation into its therapeutic potential as an anti-inflammatory agent.
References
-
Celecoxib - Wikipedia. Available from: [Link]
-
Ibuprofen - Wikipedia. Available from: [Link]
-
Celecoxib: Mechanism of Action & Structure - Study.com. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
Ibuprofen Mechanism - News-Medical.Net. Available from: [Link]
-
How ibuprofen works: Mechanism of action explained - MedicalNewsToday. Available from: [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
PharmGKB summary: ibuprofen pathways - PMC. Available from: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
What is the mechanism of Ibuprofen? - Patsnap Synapse. Available from: [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Available from: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. Available from: [Link]
-
Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Available from: [Link]
-
Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC. Available from: [Link]
-
Development of a COX-2-Selective Fluorescent Probe for the Observation of Early Intervertebral Disc Degeneration - PMC. Available from: [Link]
-
Benzoic acid - Wikipedia. Available from: [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. Available from: [Link]
-
OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC. Available from: [Link]
-
2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist - PubMed. Available from: [Link]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. study.com [study.com]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. mdpi.com [mdpi.com]
- 14. arborassays.com [arborassays.com]
- 15. caymanchem.com [caymanchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Publish Comparison Guide: Reproducibility of Experiments Involving 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid
The following guide provides an in-depth technical analysis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid , a specialized bifunctional building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and scaffold hopping.
This guide objectively compares its performance, stability, and synthetic utility against structural alternatives, addressing key reproducibility challenges in drug development workflows.
Executive Summary & Technical Context
3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (referred to herein as 3-HMCBA ) is a critical scaffold in modern drug discovery. It features a meta-substituted benzoic acid core linked to a cyclohexyl ring containing a primary hydroxymethyl group at the quaternary C1 position.
This unique geometry provides a "neopentyl-like" primary alcohol, which is sterically shielded yet chemically accessible, allowing for the construction of spiro-like architectures without the complexity of forming actual spirocycles. However, its reproducibility in experimental workflows is often compromised by subtle impurity profiles and solubility-dependent aggregation .
Target Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Comparative Analysis: 3-HMCBA vs. Structural Alternatives
The following table compares 3-HMCBA against its two most common structural alternatives used in library synthesis: the Tertiary Alcohol Analogue (3-(1-hydroxycyclohexyl)benzoic acid) and the Non-Functionalized Analogue (3-cyclohexylbenzoic acid).
Table 1: Performance & Utility Comparison
| Feature | 3-HMCBA (Primary Alcohol) | Alternative A: 3-(1-OH)CBA (Tertiary Alcohol) | Alternative B: 3-CBA (No Alcohol) |
| Reactivity | High (Selective): Primary -OH allows etherification/esterification without affecting the aromatic acid (if protected). | Low (Hindered): Tertiary -OH is difficult to functionalize; prone to elimination (dehydration). | None: Inert cyclohexyl ring; serves only as a hydrophobic spacer. |
| Metabolic Stability | Moderate: The -CH₂OH is a potential site for glucuronidation or oxidation to -CHO/-COOH. | High: Tertiary alcohols are generally resistant to oxidation but may undergo Phase II conjugation. | High: Prone to CYP450 hydroxylation at the 4-position of the cyclohexyl ring. |
| Solubility (LogD) | Optimized: Lowers LogD significantly compared to the non-functionalized analogue. | Good: Lowers LogD, but often creates intramolecular H-bonds that mask polarity. | Poor: High lipophilicity leads to poor aqueous solubility and aggregation in assays. |
| Reproducibility Risk | Oxidation Sensitivity: Trace aldehydes can form, leading to Schiff base artifacts in assays. | Elimination Risk: Acidic conditions can cause dehydration to the alkene (cyclohexene derivative). | Aggregation: False positives in biochemical assays due to micelle formation. |
Reproducibility Challenges & Mechanistic Insights
A. The "Neopentyl" Steric Trap
The hydroxymethyl group in 3-HMCBA is attached to a quaternary carbon. This creates a neopentyl-like environment .
-
Impact: Nucleophilic substitution (
) at this position is significantly slower than typical primary alcohols. -
Reproducibility Issue: Standard protocols (e.g., Mitsunobu reaction or Mesylation) often fail or stall, leading to incomplete conversion. Researchers often mistake this for "bad reagents" rather than intrinsic steric hindrance.
-
Solution: Use higher temperatures and more reactive electrophiles (e.g., Triflates instead of Mesylates) to ensure complete conversion.
B. The Oxidation Artifact
Unlike the tertiary alcohol analogue, 3-HMCBA can be oxidized to the aldehyde (3-(1-formylcyclohexyl)benzoic acid ).
-
Impact: Even trace amounts (0.1%) of the aldehyde can react with amine-containing biological targets (lysine residues) to form covalent Schiff bases, causing irreversible false positives in screening assays.
-
Detection: Standard HPLC gradients often co-elute the alcohol and aldehyde. A specialized method (see Section 4) is required.
Validated Experimental Protocols
Protocol 1: High-Fidelity Purity Analysis (Detection of Oxidation Impurities)
Objective: To separate 3-HMCBA from its aldehyde and acid oxidation byproducts.
Methodology:
-
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm). Why? Charged Surface Hybrid (CSH) technology provides better peak shape for the benzoic acid moiety.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% → 95% B (Linear Gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl/end absorption).
-
Acceptance Criteria: The aldehyde impurity (eluting after the main peak due to loss of H-bonding) must be < 0.1%.
Protocol 2: Robust Etherification (Overcoming Steric Hindrance)
Objective: To functionalize the hydroxymethyl group reproducibly.
Step-by-Step Workflow:
-
Protection: First, protect the benzoic acid as a tert-butyl ester . Why? Methyl esters are too labile; the tert-butyl group survives the harsh basic conditions required for the neopentyl alcohol.
-
Activation: Dissolve the ester in anhydrous THF (0.1 M). Add NaH (60% dispersion, 1.5 eq) at 0°C. Stir for 30 min.
-
Critical Check: Ensure H₂ evolution ceases.[1] The neopentyl alkoxide forms slowly.
-
-
Alkylation: Add the electrophile (e.g., Alkyl Bromide) and TBAI (tetrabutylammonium iodide, 0.1 eq) as a phase transfer catalyst/nucleophilic catalyst.
-
Heating: Reflux (66°C) for 12-24 hours. Note: Room temperature is insufficient for this steric system.
-
Deprotection: Treat with TFA/DCM (1:1) to reveal the benzoic acid.[2]
Visualizing the Workflow & Logic
The following diagrams illustrate the critical decision pathways and chemical logic described above.
Diagram 1: Stability & Impurity Pathways
This diagram maps the degradation pathways of 3-HMCBA that affect reproducibility.
Caption: Figure 1. Oxidation of the hydroxymethyl group leads to aldehyde impurities that cause false-positive assay results via Schiff base formation.
Diagram 2: Synthetic Optimization Logic
This flowchart guides the chemist through the optimization of the etherification reaction, addressing the neopentyl hindrance.
Caption: Figure 2. Decision tree for functionalizing the sterically hindered neopentyl alcohol of 3-HMCBA.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text on neopentyl substitution hindrance).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclohexyl-based scaffolds and solubility).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Reference for aldehyde/oxidation artifacts in assays).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for tert-butyl ester protection/deprotection).
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid
[1][2]
CAS Number: 1803590-68-2 (Referenced as research chemical/intermediate) Chemical Class: Functionalized Benzoic Acid Derivative Physical State: Solid (White to off-white powder)[1][2]
Executive Safety Summary
Core Directive: Treat this compound as a Hazardous Organic Acid . While specific toxicological data for this exact isomer may be limited in public registries, its structural analogs (benzoic acid derivatives) are universally classified as Irritants (Skin/Eye/Respiratory) .[1][2] Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for hazardous chemical waste.[3]
Hazard Identification & PPE Matrix
-
Primary Hazards: Skin irritation (H315), Serious eye irritation (H319), Specific target organ toxicity - respiratory irritation (H335).[1][2][4]
-
Signal Word: WARNING
| Category | Requirement | Rationale |
| Eye Protection | Chemical Safety Goggles | Prevents corneal damage from acidic dust or splashes.[1][2] Standard safety glasses are insufficient for organic acid powders. |
| Hand Protection | Nitrile Gloves (Double-gloved) | Nitrile provides excellent resistance to organic acids.[1][2] Double-gloving ensures a breach in the outer layer does not result in skin contact.[1][2] |
| Respiratory | N95 Mask or Fume Hood | Prevents inhalation of fine particulates which can cause upper respiratory tract inflammation. |
| Body Defense | Lab Coat (Buttoned) & Closed Shoes | Minimizes skin exposure surface area.[1][2] |
Waste Characterization & Segregation
Proper segregation is the single most critical step in preventing dangerous chemical reactions in waste streams.
Chemical Compatibility Check[1][2]
-
INCOMPATIBLE WITH: Strong oxidizers (e.g., Nitric acid, Peroxides), Strong bases (e.g., Sodium Hydroxide), and Reducing agents.[1][2]
-
REACTION RISK: Mixing with strong oxidizers can cause exothermic reactions or fire. Mixing with strong bases will generate heat (neutralization).[1][2]
Waste Stream Decision Tree (Graphviz)
The following logic flow ensures the compound is directed to the correct waste stream based on its physical state.
Figure 1: Decision logic for segregating 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid waste. Ensure solids are never mixed with liquid waste containers.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired reagents, contaminated weighing boats, spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write out the full name. Do not use abbreviations or structures.
-
Hazard Checkboxes: Mark "Irritant" and "Toxic".
-
-
Transfer: Transfer the solid waste into the container using a chemically compatible spatula or scoop. Do not generate dust. [1][2][4][5][6]
-
Sealing: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel in the same container) to remove any trace dust.
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC waste.
-
pH Check: Although the compound is an acid, do not attempt to neutralize it in the waste container unless explicitly authorized by your site's safety officer. Neutralization generates heat and gas.
-
Segregation:
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.
-
Secondary Containment: Ensure the liquid waste bottle is sitting in a secondary tray capable of holding 110% of the volume.
Protocol C: Spill Cleanup (Immediate Action)
Scenario: A 5g bottle drops and shatters on the floor.
-
Evacuate & Ventilate: Alert nearby personnel. If outside a fume hood, increase ventilation.
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.
-
Containment: Cover the spill with a Dry Absorbent Pad or Vermiculite to prevent spreading.
-
Neutralization (Optional but Recommended): Sprinkle Sodium Bicarbonate (Baking Soda) or Sodium Carbonate over the powder. Dampen slightly with water to initiate neutralization (bubbling may occur).[1][2]
-
Collection:
-
Decontamination: Wash the surface with soap and water three times.
Regulatory Compliance & Transport
-
RCRA Classification: This compound is not typically P-listed or U-listed specifically by name, but it falls under Characteristic Waste if it exhibits corrosivity (pH < 2) or if mixed with ignitable solvents (D001).[1][2]
-
EPA Waste Code: If unlisted, use D002 (Corrosive) if pH testing confirms, or manage as General Hazardous Chemical Waste under the "Toxic" characteristic.[1]
-
Drain Disposal: STRICTLY PROHIBITED. Organic acids of this complexity are often toxic to aquatic life and difficult for municipal water treatment plants to degrade.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, cyclohexyl ester - Gas Chromatography & Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[7][8] Available at: [Link][1][2]
-
PubChem. Benzoic acid, 3-(hydroxymethyl)- Compound Summary.[1][2] National Library of Medicine. Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1][3] Title 40 CFR Parts 260-273.[1][2] Available at: [Link][1][2]
-
ChemSrc. 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid CAS 1803590-68-2 Information.[1][2][9] Available at: [Link][1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Benzoic acid, cyclohexyl ester [webbook.nist.gov]
- 8. Benzoic acid, 3-hydroxy- [webbook.nist.gov]
- 9. 1803590-68-2_CAS号:1803590-68-2_3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one - 化源网 [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
